Uzansertib phosphate
Descripción
Propiedades
IUPAC Name |
N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYVLFVRZDZABX-SEDYQSMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
INCB053914: A Technical Whitepaper on its PIM Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pan-PIM kinase inhibitor, INCB053914. It details its biochemical potency, kinase selectivity, and the methodologies used for these characterizations. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Biochemical Potency and Selectivity Profile
INCB053914 is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). In biochemical assays, it has demonstrated low nanomolar to sub-nanomolar potency against these kinases.
Table 1: Biochemical Potency of INCB053914 against PIM Kinase Isoforms
| Kinase | IC50 (nM) |
| PIM1 | 0.24[1] |
| PIM2 | 30.0[1] |
| PIM3 | 0.12[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
INCB053914 exhibits a high degree of selectivity for the PIM kinase family. Profiling against a broad panel of over 50 kinases revealed greater than 475-fold selectivity for PIM kinases over other tested kinases.[2][3] The most significant off-target activity was observed against RSK2.
Table 2: Selectivity Profile of INCB053914 against a Representative Kinase
| Kinase | IC50 (µM) |
| RSK2 | 7.1[2][3] |
PIM Kinase Signaling Pathway
PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4][] Once activated, PIM kinases phosphorylate a wide range of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis.
Experimental Protocols
Biochemical Kinase Assays
The biochemical potency of INCB053914 against PIM kinases was determined using established in vitro kinase assay platforms.
Experimental Workflow: Biochemical Kinase Assay
PIM1 and PIM3 Activity (AlphaScreen® Assay): The activity of INCB053914 against PIM1 and PIM3 kinases was measured using AlphaScreen® assays (PerkinElmer, Inc.). This technology is a bead-based, non-radioactive, homogeneous assay. In the absence of kinase inhibition, a biotinylated peptide substrate is phosphorylated by the PIM kinase. The phosphorylated substrate is then captured by streptavidin-coated donor beads and a phosphospecific antibody conjugated to acceptor beads, bringing the beads into proximity and generating a chemiluminescent signal. The inhibitory effect of INCB053914 is quantified by the reduction in this signal.
PIM2 Activity (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET Assay): A TR-FRET-based assay was utilized to determine the inhibitory activity of INCB053914 against PIM2. This assay measures the phosphorylation of a peptide substrate by the PIM2 enzyme. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor® 647-labeled peptide substrate acts as the acceptor. Phosphorylation of the substrate by PIM2 allows for the binding of the antibody, bringing the donor and acceptor fluorophores close enough for FRET to occur. Inhibition by INCB053914 leads to a decrease in the FRET signal.
Cellular Assay: Western Blot for Phospho-BAD
To confirm the on-target activity of INCB053914 in a cellular context, its ability to inhibit the phosphorylation of a known PIM kinase substrate, BAD (Bcl-2-associated death promoter), was assessed via Western blotting.
Protocol: Western Blot for Phospho-BAD (Ser112)
-
Cell Culture and Treatment: Hematologic cancer cell lines (e.g., MOLM-16 or KMS-12-BM) are cultured under standard conditions. Cells are then treated with varying concentrations of INCB053914 or a vehicle control for a specified period.
-
Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BAD at serine 112 (pBAD S112). A primary antibody for total BAD and a loading control (e.g., β-actin) are used on separate or stripped blots for normalization.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is then visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the pBAD band is quantified and normalized to the total BAD and loading control bands to determine the dose-dependent inhibition of BAD phosphorylation by INCB053914. IC50 values for the inhibition of pBAD can then be calculated.[2]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PIM Kinases in Apoptosis and Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of fundamental cellular processes, including cell survival, proliferation, and apoptosis.[] Overexpressed in a wide range of hematological malignancies and solid tumors, PIM kinases are constitutively active and play a significant role in tumorigenesis and therapeutic resistance.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of PIM kinases in regulating apoptosis and cell cycle progression, offering insights into their signaling pathways, key substrates, and the experimental methodologies used to investigate their function.
PIM Kinase Signaling in Apoptosis
PIM kinases primarily promote cell survival by inhibiting apoptotic signaling pathways through the phosphorylation of key regulatory proteins. A central mechanism involves the modulation of the BCL-2 family of proteins.
Inhibition of Pro-Apoptotic BAD:
The pro-apoptotic protein BAD (Bcl-2-associated death promoter) functions by sequestering anti-apoptotic proteins like Bcl-2 and Bcl-xL. PIM kinases, particularly PIM1 and PIM2, directly phosphorylate BAD on multiple serine residues, most notably Ser112.[4][5] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein, which sequesters BAD in the cytoplasm and prevents it from interacting with and inhibiting Bcl-2 and Bcl-xL at the mitochondrial membrane.[][6] This releases the anti-apoptotic proteins to inhibit the intrinsic apoptotic pathway.
PIM Kinase Regulation of Cell Cycle Progression
PIM kinases are crucial drivers of cell cycle progression, primarily by phosphorylating and regulating the activity of key cell cycle inhibitors and activators. Their influence is most prominent at the G1/S and G2/M transitions.
Downregulation of CDK Inhibitors p21Cip1/Waf1 and p27Kip1:
PIM kinases promote cell cycle entry by negatively regulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27.
-
p21Cip1/Waf1: PIM1 and PIM2 phosphorylate p21 on threonine 145 (Thr145).[7][8] This phosphorylation event can lead to the nuclear export and subsequent degradation of p21, thereby relieving its inhibitory effect on CDK2/cyclin E complexes and allowing for S-phase entry.[8]
-
p27Kip1: All three PIM kinase isoforms can phosphorylate p27 at threonine 157 (Thr157) and threonine 198 (Thr198).[9] This phosphorylation promotes the binding of p27 to 14-3-3 proteins, leading to its cytoplasmic localization and proteasome-dependent degradation.[9] PIM kinases also repress p27 transcription by phosphorylating and inactivating Forkhead box O (FoxO) transcription factors (FoxO1a and FoxO3a).[9]
Activation of Cell Cycle Promoters:
PIM kinases also directly activate proteins that promote cell cycle progression.
-
CDC25A and CDC25C: PIM1 phosphorylates and activates the CDC25A and CDC25C phosphatases.[10][11] These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby activating them and promoting entry into S-phase and mitosis, respectively.
Interaction with c-Myc
PIM kinases and the c-Myc oncoprotein exhibit a strong synergistic relationship in promoting tumorigenesis.[12] This collaboration occurs through multiple mechanisms:
-
c-Myc Stabilization: PIM kinases can phosphorylate c-Myc, leading to its stabilization and enhanced transcriptional activity.[12]
-
Transcriptional Co-activation: PIM1 can phosphorylate histone H3, which facilitates c-Myc-dependent transcriptional activation.
-
Apoptosis Suppression: PIM kinases can suppress c-Myc-induced apoptosis, allowing for uncontrolled proliferation.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of PIM kinase activity and inhibition.
Table 1: IC50 Values of Selected PIM Kinase Inhibitors
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference(s) |
| SGI-1776 | 7 | 363 | 69 | [7] |
| AZD1208 | 0.4 | 5 | 1.9 | [14] |
| INCB053914 | 0.24 | 30 | 0.12 | [6] |
| CX-6258 | 5 | 25 | 16 | [14] |
| PIM447 | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [14] |
Table 2: Effects of PIM Kinase Modulation on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference(s) |
| K562 | Control siRNA | ~45% | ~40% | ~15% | [15][16] |
| K562 | Pim-2 siRNA | ↑ ~60% | ↓ ~30% | ↓ ~10% | [15][16] |
| RPMI-8226 | Control siRNA | ~50% | ~35% | ~15% | [15][16] |
| RPMI-8226 | Pim-2 siRNA | ↑ ~65% | ↓ ~25% | ↓ ~10% | [15][16] |
| H1299 | Control siRNA | ~55% | ~30% | ~15% | [15][16] |
| H1299 | Pim-2 siRNA | ↑ ~70% | ↓ ~20% | ↓ ~10% | [15][16] |
| A549 | Control siRNA | ~60% | ~25% | ~15% | [15][16] |
| A549 | Pim-2 siRNA | ↑ ~75% | ↓ ~15% | ↓ ~10% | [15][16] |
(Note: ↑ indicates a significant increase, and ↓ indicates a significant decrease as reported in the cited studies. Exact percentages are approximated from graphical data for illustrative purposes.)
Key Experimental Protocols
Investigating the role of PIM kinases in apoptosis and cell cycle progression involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay measures the ability of a PIM kinase to phosphorylate a specific substrate in a cell-free system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following components in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT):
-
Purified active PIM kinase (e.g., PIM1, PIM2, or PIM3).
-
Substrate (e.g., a peptide containing the phosphorylation site of BAD or p21, or a full-length recombinant protein).
-
ATP (containing a radioactive γ-32P-ATP for autoradiography or non-radioactive ATP for detection by other methods).
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA).
-
Detection:
-
Autoradiography: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to X-ray film to detect the radiolabeled, phosphorylated substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[4][17]
-
Antibody-based: Use a phospho-specific antibody to detect the phosphorylated substrate via Western blotting or ELISA.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with a PIM kinase inhibitor or overexpress a PIM kinase. Include appropriate positive and negative controls.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase to prevent staining of double-stranded RNA.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[15][16]
Conclusion
PIM kinases are central players in the regulation of apoptosis and cell cycle progression, making them attractive therapeutic targets in oncology. Their ability to phosphorylate a wide array of substrates highlights their pleiotropic effects on cell survival and proliferation. A thorough understanding of their signaling pathways and the application of robust experimental methodologies are crucial for the continued development of effective PIM kinase inhibitors for cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of targeting PIM kinases.
References
- 2. PIM1 Monoclonal Antibody (ZP003) (39-4600) [thermofisher.com]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Uzansertib Phosphate: Chemical Structure and Properties
Introduction
Uzansertib (also known as INCB053914) is an orally available, ATP-competitive small molecule that acts as a pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, consists of constitutively active serine/threonine kinases that are frequently overexpressed in various cancers.[1][3] These kinases play a crucial role in regulating cell cycle progression, cell survival, and proliferation.[1][3] By inhibiting all three PIM isoforms, Uzansertib prevents the phosphorylation of their downstream targets, leading to potential antineoplastic activity.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.
Chemical Structure and Physicochemical Properties
This compound is the phosphate salt of Uzansertib. The following tables summarize its key chemical and physical properties.
Table 1: Chemical Identification of Uzansertib and this compound
| Identifier | Value |
| IUPAC Name | N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide[2] |
| CAS Number | 1620012-39-6 (Uzansertib)[2] |
| 2088852-47-3 (this compound)[4][5][6] | |
| Molecular Formula | C₂₆H₂₆F₃N₅O₃ (Uzansertib)[2] |
| C₂₆H₂₉F₃N₅O₇P (this compound)[4][5][6] | |
| Molecular Weight | 513.5 g/mol (Uzansertib)[2] |
| 611.51 g/mol (this compound)[4][6][7] | |
| Synonyms | INCB053914, INCB053914 phosphate[8][9] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Form | Solid[6] |
| Solubility | DMSO: ≥ 5 mg/mL (with ultrasonic and warming)[6] |
| In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL[8] | |
| In 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL[8] | |
| In 10% DMSO, 90% Corn Oil: ≥ 2.5 mg/mL[8] | |
| Storage | -80°C for 6 months; -20°C for 1 month[8][9] |
Mechanism of Action
Uzansertib is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms.[8][9] The inhibition of these kinases blocks the phosphorylation of downstream substrates involved in cell survival and proliferation pathways.
PIM Kinase Signaling Pathway
PIM kinases are key regulators of cell fate. They are known to phosphorylate and regulate the activity of several proteins, including BAD (a pro-apoptotic protein), 4E-BP1 (a translation repressor), and p70S6K/S6 (involved in protein synthesis). By inhibiting PIM kinases, Uzansertib effectively blocks these downstream signaling events, leading to reduced cell proliferation and induction of apoptosis in cancer cells that overexpress PIMs.[1][8]
Kinase Selectivity
Uzansertib is highly selective for PIM kinases. It demonstrates over 475-fold selectivity against a panel of more than 50 other kinases.[7] A modest potency was observed for RSK2 (IC₅₀ = 7.1 μM), and no other kinase, apart from Per-Arnt-Sim (PAS) kinase, is significantly inhibited by Uzansertib at a concentration of 100 nM.[7]
Preclinical Activity
Uzansertib has demonstrated significant anti-proliferative activity across a range of hematological tumor cell lines both in vitro and in vivo.
In Vitro Activity
Uzansertib potently inhibits all three PIM kinase isoforms and shows broad anti-proliferative activity in various cancer cell lines.
Table 3: In Vitro Inhibitory Activity of Uzansertib
| Target/Assay | Cell Lines | IC₅₀ / GI₅₀ Values |
| PIM1 Kinase | Biochemical Assay | 0.24 nM[7][8][9] |
| PIM2 Kinase | Biochemical Assay | 30 nM[7][8][9] |
| PIM3 Kinase | Biochemical Assay | 0.12 nM[7][8][9] |
| Cell Proliferation | MM, AML, DLBCL, MCL, T-ALL | 3 - 300 nM[7] |
| BAD Phosphorylation | MOLM-16 (AML) | 4 nM[8][10] |
| KMS-12-BM (MM) | 27 nM[8][10] |
MM: Multiple Myeloma; AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; T-ALL: T-cell Acute Lymphoblastic Leukemia.
In Vivo Activity
In vivo studies using mouse xenograft models of human hematologic cancers have shown that Uzansertib dose-dependently inhibits tumor growth.[7]
Table 4: In Vivo Activity of Uzansertib
| Animal Model | Tumor Type | Dosing | Outcome |
| SCID Mice | MOLM-16 (AML) Xenograft | 25-100 mg/kg, PO, twice daily for 15 days[8][9] | Dose-dependent inhibition of tumor growth[8][9] |
| SCID Mice | KMS-12-BM (MM) Xenograft | 25-100 mg/kg, PO, twice daily for 15 days[8][9] | Dose-dependent inhibition of tumor growth[8][9] |
| BAD Phosphorylation Inhibition (IC₅₀) | MOLM-16 Tumors | 70 nM (at 4 hours post-dose)[8][9] | Dose-dependent inhibition of BAD phosphorylation[8][9] |
| KMS-12-BM Tumors | 145 nM (at 4 hours post-dose)[8][9] | Dose-dependent inhibition of BAD phosphorylation[8][9] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of Uzansertib.
In Vitro Cell-Based Assay for Phosphoprotein Analysis
This protocol describes the treatment of cells with Uzansertib followed by lysis and preparation for Western blotting to analyze the phosphorylation status of PIM kinase substrates.
Methodology:
-
Cell Culture: Culture hematological malignancy cell lines (e.g., MOLM-16, Pfeiffer, KMS-12-PE, KMS-12-BM) in RPMI medium.[7]
-
Treatment: Incubate 1x10⁶ cells with varying concentrations of Uzansertib (ranging from 0 to 1 μM) for 2 hours.[7] A vehicle control (e.g., PBS) is used for the 0 μM concentration.[7]
-
Harvesting: Following incubation, centrifuge the cells at 1,000 rpm for 10 minutes to pellet them.[7]
-
Lysis: Discard the supernatant and lyse the cell pellet using 1x lysis buffer supplemented with 1 mM phenylmethane sulfonyl fluoride (PMSF) and a proteinase inhibitor cocktail.[7]
-
Storage: Store the resulting cell lysates at -80°C until further analysis.[7]
-
Analysis: Determine the levels of phosphoproteins (such as p-BAD, p-4E-BP1) and total PIM2 by Western blotting.[7]
In Vivo Xenograft Study Protocol
This protocol outlines the procedure for evaluating the anti-tumor efficacy of Uzansertib in a mouse model.
Methodology:
-
Model Development: Establish human tumor xenografts by subcutaneously implanting MOLM-16 (AML) or KMS-12-BM (MM) cells into immunodeficient SCID mice.[7]
-
Treatment: Once tumors are established, randomize mice into treatment groups. Administer Uzansertib at various doses (e.g., 25, 50, 100 mg/kg) or a vehicle control.[7][8]
-
Administration: Deliver the compound via oral gavage twice daily for a period of 15 days.[8][9]
-
Efficacy Assessment: Monitor tumor volume and body weight regularly throughout the study to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or at specific time points, e.g., 4 hours post-final dose), collect tumor samples to analyze the in vivo inhibition of PIM kinase signaling by measuring the phosphorylation of substrates like BAD.[8][9]
Clinical Development
Uzansertib has been evaluated in a Phase 1/2 clinical trial for patients with advanced hematologic malignancies (NCT02587598).[2][3] This study aimed to assess the safety, tolerability, and preliminary efficacy of Uzansertib as a monotherapy and in combination with other standard-of-care agents.[3] The development status has been reported as discontinued.[3]
Conclusion
This compound is a potent and selective pan-PIM kinase inhibitor with demonstrated preclinical activity in various models of hematologic malignancies. Its mechanism of action, centered on the inhibition of the PIM signaling pathway, provides a strong rationale for its investigation as an anticancer agent. The data summarized in this guide, including its chemical properties, in vitro and in vivo efficacy, and detailed experimental protocols, offer a valuable resource for researchers and scientists in the field of oncology drug development.
References
- 1. Facebook [cancer.gov]
- 2. Uzansertib | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Uzansertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound 2088852-47-3 | MCE [medchemexpress.cn]
- 5. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Uzansertib | TargetMol [targetmol.com]
INCB053914 Target Validation in Novel Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB053914, also known as Uzansertib, is a potent and selective, ATP-competitive, small-molecule pan-inhibitor of the Proviral Integration site of Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1][2][3] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[2][4] Overexpression of PIM kinases is implicated in the tumorigenesis of numerous hematologic malignancies and solid tumors, making them attractive therapeutic targets.[2][5][6] This technical guide provides a comprehensive overview of the target validation of INCB053914 in various cancer models, with a focus on its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
INCB053914 exerts its anti-tumor effects by inhibiting all three PIM kinase isoforms, with IC50 values indicating high potency.[1][6][] PIM kinases are downstream effectors of several oncogenic signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathways.[1][2] By inhibiting PIM kinases, INCB053914 disrupts these signaling cascades, leading to the inhibition of phosphorylation of downstream substrates. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][] Inhibition of BAD phosphorylation promotes apoptosis. Furthermore, INCB053914 has been shown to suppress the phosphorylation of other critical proteins involved in cell cycle progression and protein synthesis, such as p70S6K, S6, and 4E-BP1.[1][8] This multi-faceted mechanism of action results in the potent anti-proliferative and pro-apoptotic activity of INCB053914 in a broad range of hematologic cancer models.
Data Presentation
Biochemical and Cellular Potency of INCB053914
| Target/Assay | Metric | Value | Cell Line/System | Reference |
| PIM1 Kinase | IC50 | 0.24 nM | Biochemical Assay | [6][] |
| PIM2 Kinase | IC50 | 30 nM | Biochemical Assay | [6][] |
| PIM3 Kinase | IC50 | 0.12 nM | Biochemical Assay | [6][] |
| Cell Proliferation | GI50 | 3.3 nM | MOLM-16 (AML) | [1][5] |
| Cell Proliferation | GI50 | 4.9 nM | Kasumi-3 (AML) | [1][5] |
| Cell Proliferation | GI50 | 19.5 nM | Pfeiffer (DLBCL) | [1][5] |
| Cell Proliferation | GI50 | 13.2 - 230.0 nM | Multiple Myeloma (MM) Cell Lines | [1][5] |
| pBAD Inhibition | IC50 | 4 nM | MOLM-16 (in human whole blood) | [9] |
| pBAD Inhibition | IC50 | 27 nM | KMS-12-BM (in human whole blood) | [9] |
In Vivo Efficacy of INCB053914 in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MOLM-16 (AML) | SCID Mice | 30 mg/kg, BID, oral | 96% | [1][10] |
| KMS-12-BM (MM) | SCID Mice | 100 mg/kg, BID, oral | 88% | [1] |
| KG-1 (AML) | SCID Mice | Combination with cytarabine | Synergistic activity | [11] |
| INA-6 (MM) | SCID Mice | Combination with itacitinib (JAK1 inhibitor) | Synergistic activity | [10] |
| Pfeiffer (DLBCL) | SCID Mice | Combination with INCB050465 (PI3Kδ inhibitor) | Synergistic inhibition | [1] |
Experimental Protocols
Cell Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of INCB053914 on hematologic cancer cell lines.
-
Cell Culture: Human hematologic malignancy cell lines (e.g., MOLM-16, KMS-12-BM, Pfeiffer) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
INCB053914 is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Plates are incubated for 72 hours at 37°C.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the data to a sigmoidal dose-response curve using graphing software such as GraphPad Prism.
Western Blotting for Phosphoprotein Analysis
This protocol describes the detection of phosphorylated PIM kinase substrates to confirm the mechanism of action of INCB053914.
-
Cell Lysis:
-
Cancer cells are treated with various concentrations of INCB053914 for a specified time (e.g., 2-4 hours).
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., p-BAD, p-S6, p-p70S6K, p-4E-BP1) and total protein counterparts, as well as a loading control (e.g., β-actin), overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
In Vivo Xenograft Tumor Model
This protocol details the establishment and use of subcutaneous xenograft models to evaluate the in vivo efficacy of INCB053914.
-
Animal Husbandry: Female severe combined immunodeficient (SCID) mice (5-9 weeks old) are used.[1] Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Human cancer cell lines (e.g., MOLM-16, KMS-12-BM) are harvested during exponential growth.
-
A suspension of 1 x 10^7 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
-
-
Drug Administration and Tumor Measurement:
-
When tumors reach a palpable size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.
-
INCB053914 is formulated in a vehicle (e.g., 5% dimethylacetamide with 0.5% w/v methylcellulose) and administered orally (p.o.) twice daily (BID) at specified doses.[1] The control group receives the vehicle alone.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
-
Pharmacodynamic and Pharmacokinetic Analysis:
-
For pharmacodynamic studies, tumors are harvested at a specific time point after the final dose to analyze target modulation (e.g., pBAD levels) by western blotting.
-
For pharmacokinetic studies, blood samples are collected at various time points after drug administration to determine the plasma concentration of INCB053914.
-
Mandatory Visualization
Caption: PIM Kinase Signaling Pathway and the inhibitory action of INCB053914.
Caption: Preclinical validation workflow for INCB053914.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. apexbt.com [apexbt.com]
- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT Signaling——Pim - KKL Med Inc. [kklmed.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Unseen Reach: A Technical Guide to the Off-Target Effects of Pan-PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that have emerged as significant targets in oncology due to their role in regulating cell cycle progression, apoptosis, and metabolism.[1][] Pan-PIM kinase inhibitors, designed to target all three isoforms, have shown promise in preclinical and clinical settings.[3][4] However, a critical challenge in their development and clinical application is the potential for off-target effects, stemming from the conserved nature of the ATP-binding pocket across the human kinome.[5] This guide provides an in-depth technical overview of the known off-target effects of prominent pan-PIM kinase inhibitors, presenting quantitative data, detailing the experimental methodologies used for their identification, and visualizing the implicated signaling pathways.
Off-Target Profiles of Pan-PIM Kinase Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target binding can lead to unexpected biological responses, confound experimental results, and contribute to toxicity.[5] Two of the most well-characterized pan-PIM inhibitors are AZD1208 and SGI-1776. Their on-target and off-target binding profiles have been elucidated through comprehensive screening assays.
AZD1208
AZD1208 is a potent, orally available, ATP-competitive pan-PIM kinase inhibitor.[5] While it exhibits low nanomolar potency against PIM kinases, kinome-wide screening has revealed interactions with other kinases, particularly at higher concentrations.[5][6]
Table 1: On-Target and Off-Target Binding Affinities of AZD1208 Data derived from KINOMEscan competition binding assays.
| Target Kinase | Binding Affinity (Kd, nM) | Classification |
| PIM1 | < 3 | On-Target |
| PIM2 | 16 | On-Target |
| PIM3 | < 3 | On-Target |
| FLT3 | 21 | Off-Target |
| CAMKK2 | 34 | Off-Target |
| CLK2 | 40 | Off-Target |
| TNK2 | 52 | Off-Target |
| PLK1 | 120 | Off-Target |
| MELK | 150 | Off-Target |
| AURKA | 200 | Off-Target |
| STAT3 | Significant Inhibition at 20 µM | Off-Target |
| AMPK | Significant Inhibition at 20 µM | Off-Target |
| mTOR | Significant Inhibition at 20 µM | Off-Target |
Source: Data compiled from publicly available resources and scientific literature.[5][7]
SGI-1776
SGI-1776 is another imidazo[1,2-b]pyridazine-based pan-PIM inhibitor, though clinical development was halted due to cardiac toxicity, potentially linked to off-target effects.[8][9] It notably inhibits FMS-like tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia (AML).[10]
Table 2: On-Target and Off-Target Inhibitory Activity of SGI-1776 Data derived from biochemical kinase assays.
| Target Kinase | IC50 (nM) | Classification |
| PIM1 | 7 | On-Target |
| PIM3 | 69 | On-Target |
| PIM2 | 363 | On-Target |
| FLT3 | 24 | Off-Target |
| TRKA | 32 | Off-Target |
| TRKB | 35 | Off-Target |
| AXL | 43 | Off-Target |
| MER | 50 | Off-Target |
| FYN | 60 | Off-Target |
| LYN | 70 | Off-Target |
| YES | 80 | Off-Target |
Source: Data compiled from publicly available resources and scientific literature.[11]
Signaling Pathways Implicated in Off-Target Effects
The off-target interactions of pan-PIM inhibitors are not merely biochemical curiosities; they have tangible effects on cellular signaling pathways, which can contribute to both therapeutic and toxicological outcomes.
PIM Kinase Signaling: The On-Target Axis
PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway.[1][12] They exert their pro-survival and pro-proliferative effects by phosphorylating a range of substrates that regulate apoptosis (e.g., BAD), cell cycle progression (e.g., p27, Cdc25A), and protein synthesis (e.g., 4E-BP1).[][13]
Caption: PIM Kinase On-Target Signaling Pathways.
CXCR4 Signaling Pathway
A significant and well-documented off-target effect of pan-PIM inhibitors involves the disruption of the CXCR4/CXCL12 signaling axis. PIM1 kinase directly phosphorylates the CXCR4 receptor at serine 339, which is crucial for its stable expression on the cell surface.[14][15] Inhibition of PIM kinases leads to reduced surface CXCR4 levels, impairing cell migration and homing, a process vital for the survival of malignant cells in their protective microenvironment.[16][17] This effect is particularly relevant in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and AML.[14][17]
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Microenvironment‐induced PIM kinases promote CXCR4‐triggered mTOR pathway required for chronic lymphocytic leukaemia cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissection of PIM serine/threonine kinases in FLT3-ITD–induced leukemogenesis reveals PIM1 as regulator of CXCL12–CXCR4-mediated homing and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pim Kinase Inhibition Disrupts CXCR4 Signalling in Megakaryocytes and Platelets by Reducing Receptor Availability at the Surface [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
Uzansertib Phosphate: A Technical Guide to In Vitro Solubility and Stability for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzansertib phosphate (also known as INCB053914 phosphate) is a potent, orally bioavailable, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3). The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides an in-depth overview of the solubility and stability of this compound for in vitro assays, along with detailed experimental protocols and a visualization of the PIM kinase signaling pathway.
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. They phosphorylate a range of substrates that regulate cell cycle progression and apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival.
Solubility of this compound
Accurate and consistent solubilization of this compound is critical for obtaining reliable results in in vitro assays. The solubility of this compound is highly dependent on the solvent.
| Solvent | Concentration | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][] to 50 mg/mL[3] | Sonication and warming may be required to achieve complete dissolution[1][]. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[3]. |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.8 mg/mL[4] | Add each solvent sequentially and mix well after each addition[4]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.8 mg/mL[4] | Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly[4]. |
| 10% DMSO, 90% Corn Oil | ≥ 1.8 mg/mL[4] | Mix the DMSO stock solution with corn oil until a uniform suspension is achieved[4]. |
Stability and Storage
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Condition | Storage Duration | Recommendations |
| Solid Powder | 3 years at -20°C[3] | Store in a dry, sealed container away from light. |
| DMSO Stock Solution | 1 year at -80°C[3], 1 month at -20°C[4] | Aliquot stock solutions to avoid repeated freeze-thaw cycles[5]. |
| Aqueous/Cell Culture Media | Data not available | It is highly recommended to prepare fresh working solutions from a DMSO stock immediately before each experiment. The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively reported. |
Experimental Protocols
The following are detailed methodologies for key in vitro assays to evaluate the activity of this compound.
Stock Solution Preparation
A critical first step for all in vitro experiments is the preparation of a concentrated stock solution.
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or warm the solution briefly to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and typically ≤ 0.1%.
-
Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Phosphorylated BAD (p-BAD)
This protocol is used to detect the phosphorylation status of BAD, a downstream target of PIM kinases, as a measure of this compound's inhibitory activity.
Materials:
-
Hematologic cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-BAD, anti-total BAD, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for in vitro research. Adherence to the outlined protocols for stock solution preparation and experimental assays will contribute to the generation of reliable and reproducible data. Researchers should be mindful of the limited information on the aqueous stability of this compound and take appropriate measures, such as preparing fresh dilutions for each experiment, to mitigate potential compound degradation. The provided diagrams of the PIM kinase signaling pathway and experimental workflows offer a clear visual aid for understanding the mechanism of action of uzansertib and for planning in vitro studies.
References
PIM Kinase Inhibitors in Clinical Development: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases play a crucial role in regulating signal transduction cascades that promote cell survival, proliferation, and drug resistance.[3][4] Their involvement in tumorigenesis and chemoresistance has made them an attractive target for cancer therapy.[1] This technical guide provides a comprehensive review of PIM kinase inhibitors that have entered clinical development, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of multiple signaling pathways, most notably the JAK/STAT and PI3K/Akt pathways, which are frequently activated in cancer.[5] Upon activation by cytokines and growth factors, these pathways lead to the transcriptional upregulation of PIM kinases.[1][5] Once expressed, PIM kinases phosphorylate a wide range of downstream substrates involved in cell cycle progression, apoptosis, and metabolism. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21 and p27, and components of the mTORC1 signaling pathway like 4E-BP1.[6][7][8] By phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors, PIM kinases promote cell survival and proliferation.[7][8]
PIM Kinase Inhibitors in Clinical Development
A number of small molecule PIM kinase inhibitors have been developed and evaluated in clinical trials. These are predominantly pan-PIM inhibitors, targeting all three isoforms.
Biochemical Potency of PIM Kinase Inhibitors
The following table summarizes the in vitro biochemical potency of several PIM kinase inhibitors that have been in clinical development. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values.
| Inhibitor | PIM1 | PIM2 | PIM3 | Reference |
| SGI-1776 | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM | [3][9][10][11] |
| AZD1208 | IC50: 0.4 nM | IC50: 5 nM | IC50: 1.9 nM | [6][12][13][14] |
| PIM447 (LGH447) | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM | [1][4][15][16] |
| GDC-0339 | Ki: 0.03 nM | Ki: 0.1 nM | Ki: 0.02 nM | [7][17][18][19] |
| LGB321 | Ki: 1 pM | Ki: 2.1 pM | Ki: 0.8 pM | [5] |
| TP-3654 | Ki: 5 nM | Ki: 239 nM | Ki: 42 nM | [20][21] |
Clinical Trial Data for PIM Kinase Inhibitors
The clinical development of PIM kinase inhibitors has yielded mixed results. While some have shown promising activity, others have been discontinued due to toxicity or lack of efficacy.
| Inhibitor | Indication(s) | Phase | Key Findings | Reference |
| SGI-1776 | Prostate Cancer, Non-Hodgkin's Lymphoma, Leukemia | I | Development discontinued due to cardiac (QTc prolongation) toxicity. | [5] |
| AZD1208 | Acute Myeloid Leukemia (AML), Solid Tumors | I | Well-tolerated but lacked single-agent clinical efficacy. Showed biological activity through pharmacodynamic markers. | [13] |
| PIM447 (LGH447) | Multiple Myeloma (MM), AML, Myelodysplastic Syndromes (MDS) | I | In relapsed/refractory MM, showed a disease control rate of 72.2% and a clinical benefit rate of 25.3%.[22] | [5][22] |
| SEL24 (MEN1703) | AML | I/II | As a dual PIM/FLT3 inhibitor, showed single-agent activity in relapsed/refractory AML, particularly in patients with IDH mutations. | |
| TP-3654 | Myelofibrosis, Advanced Solid Tumors | I/II | In relapsed/refractory myelofibrosis, demonstrated spleen volume reduction and symptom improvement. Well-tolerated. | [23] |
| GDC-0339 | Multiple Myeloma | Preclinical | Showed potent, single-agent activity in human myeloma xenograft models (90% tumor growth inhibition at 100 mg/kg in RPMI 8226 model).[24] | [24][25][26][27] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of PIM kinase inhibitors.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method to determine the affinity of inhibitors for a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.
Materials:
-
PIM Kinase (recombinant, tagged)
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
Kinase Buffer
-
Test Compound (serially diluted)
-
384-well microplate
Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test Compound (serially diluted)
-
96-well cell culture plate
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PIM kinase inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Study: Xenograft Mouse Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test Compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the PIM kinase inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a PIM kinase inhibitor.
Conclusion
PIM kinases remain a compelling target for the development of novel anticancer therapies. While early-generation inhibitors faced challenges with toxicity and limited single-agent efficacy, the development of more selective and potent compounds continues.[28] The clinical data for newer agents like TP-3654 and SEL24/MEN1703 suggest potential for PIM inhibitors, particularly in specific patient populations and possibly in combination with other targeted therapies.[29] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the ongoing effort to translate the promise of PIM kinase inhibition into effective cancer treatments.
References
- 1. adooq.com [adooq.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 11. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. GDC-0339 | Pim | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CAS RN 1428569-85-0 | Fisher Scientific [fishersci.ie]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Second-Generation PIM Kinase Inhibitor TP-3654 Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. | BioWorld [bioworld.com]
- 25. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. juniperpublishers.com [juniperpublishers.com]
- 29. kuickresearch.com [kuickresearch.com]
Methodological & Application
Application Note: Protocol for Uzansertib Phosphate In Vitro Cell Viability Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of anti-cancer compounds.
Introduction: Uzansertib (also known as INCB053914) is a potent and orally active, ATP-competitive pan-PIM kinase inhibitor.[1] It targets the three isoforms of PIM serine/threonine kinases: PIM1, PIM2, and PIM3.[2] These kinases are crucial in regulating signaling pathways involved in cell survival, proliferation, and apoptosis, such as the JAK/STAT and PI3K/AKT pathways.[2] Overexpression of PIM kinases has been observed in various hematologic and solid tumors, making them an attractive target for cancer therapy.[2] Uzansertib has demonstrated broad anti-proliferative activity across numerous hematologic tumor cell lines.[1][3] This document provides a detailed protocol for assessing the in vitro efficacy of Uzansertib phosphate on cancer cell viability.
Mechanism of Action and Signaling Pathway
Uzansertib exerts its anti-tumor effects by inhibiting PIM kinases, which in turn prevents the phosphorylation of downstream target proteins. Key substrates of PIM kinases include BAD, a pro-apoptotic protein, and regulators of protein synthesis like p70S6K and 4E-BP1.[1][4] By inhibiting PIM, Uzansertib prevents the inactivation of BAD, thereby promoting apoptosis. It also disrupts the signaling cascade that leads to protein synthesis and cell proliferation.[1][4]
Quantitative Data: In Vitro Activity of Uzansertib
Uzansertib has shown potent inhibitory activity against PIM kinases and anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical IC50 Values for Uzansertib
| Target | IC50 (nM) |
|---|---|
| PIM1 | 0.24[1][3] |
| PIM2 | 30[1][3] |
Table 2: Anti-proliferative Activity (GI50/IC50) of Uzansertib in Hematologic Cancer Cell Lines
| Cancer Type | Cell Lines | IC50 / GI50 Range (nM) |
|---|---|---|
| Acute Myeloid Leukemia (AML) | MOLM-16, etc. | 13.2 - 230.0[1] |
| Multiple Myeloma (MM) | KMS-12-PE, KMS-12-BM, etc. | 3 - 300[3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Pfeiffer, etc. | 3 - 300[3] |
| Mantle Cell Lymphoma (MCL) | - | 3 - 300[3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | 3 - 300[3] |
Experimental Protocol: Cell Viability (MTT/MTS) Assay
This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or MTS) to determine the effect of this compound on the viability of cancer cell lines. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]
Materials:
-
Cancer cell lines (e.g., MOLM-16 for AML, KMS-12-PE for MM)[3]
-
Complete growth medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[5][8]
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)[6][8]
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)[7]
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete growth medium.[7]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the Uzansertib stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1000 nM is a good starting point).[1]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Uzansertib or the vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6][7]
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another solubilization solution to each well to dissolve the crystals.[6]
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each Uzansertib concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the logarithm of the Uzansertib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Uzansertib that causes 50% inhibition of cell viability.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro cell viability assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uzansertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
- 7. wjpls.org [wjpls.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-BAD (Ser112) Inhibition by INCB053914 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of phosphorylated Bcl-2-associated death promoter (p-BAD) at serine 112 following treatment with INCB053914, a potent pan-PIM kinase inhibitor. The described methodology is essential for researchers investigating the pharmacodynamic effects of INCB053914 and its impact on the PIM kinase signaling pathway, which plays a crucial role in cell survival and apoptosis. The protocol outlines cell culture, drug treatment, protein extraction, and Western blot analysis. Additionally, quantitative data on the inhibitory effects of INCB053914 on p-BAD are presented, along with diagrams illustrating the relevant signaling pathway and experimental workflow.
Introduction
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell proliferation, survival, and metabolism.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors.[2] One of the critical downstream substrates of PIM kinases is the pro-apoptotic protein BAD.[3] Phosphorylation of BAD at serine 112 (S112) by PIM kinases leads to its inactivation and sequestration by 14-3-3 proteins, thereby promoting cell survival.[4][5]
INCB053914 is a novel, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms.[6] By inhibiting PIM kinase activity, INCB053914 prevents the phosphorylation of BAD, leading to the accumulation of dephosphorylated, active BAD, which can then promote apoptosis.[3][7] Therefore, monitoring the levels of p-BAD (S112) serves as a reliable pharmacodynamic biomarker for assessing the biological activity of INCB053914.[7][8] This application note provides a comprehensive Western blot protocol to measure the reduction in p-BAD (S112) levels in cancer cell lines treated with INCB053914.
Data Presentation
The following tables summarize the quantitative effects of INCB053914 on the inhibition of BAD phosphorylation in various cancer cell line models.
Table 1: In Vitro Inhibition of p-BAD by INCB053914
| Cell Line | Cancer Type | IC50 for p-BAD Inhibition | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 70 nM | [7][8] |
| KMS-12-BM | Multiple Myeloma (MM) | 145 nM | [7][8] |
IC50 values were determined after a 2.5-hour treatment with INCB053914.[8]
Table 2: In Vivo Inhibition of p-BAD by INCB053914 in Xenograft Models
| Tumor Model | Cancer Type | Treatment Dose (mg/kg, BID) | % Inhibition of p-BAD (at 4 hours post-dose) | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 25 | ~50% | [7][8] |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 100 | >80% | [7][8] |
| KMS-12-BM | Multiple Myeloma (MM) | 25 | ~40% | [7][8] |
| KMS-12-BM | Multiple Myeloma (MM) | 100 | ~80% | [7][8] |
BID: twice a day administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving PIM kinases and BAD, and the experimental workflow for the Western blot protocol.
Caption: PIM Kinase-mediated Phosphorylation of BAD.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MOLM-16 (AML) or KMS-12-BM (MM) cells
-
Cell Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
INCB053914: Prepare stock solutions in DMSO and dilute to final concentrations in culture medium.
-
Lysis Buffer: 1X Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with 1 mM Phenylmethylsulfonyl fluoride (PMSF) and a protease and phosphatase inhibitor cocktail.[8]
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% Bis-Tris gels).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Primary Antibodies:
-
Rabbit anti-p-BAD (Ser112) antibody (e.g., Cell Signaling Technology #5284)
-
Rabbit anti-BAD antibody (e.g., Cell Signaling Technology #9292)
-
Antibody for a loading control (e.g., anti-Actin, anti-GAPDH, or anti-Vinculin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagents.
Procedure
-
Cell Culture and Treatment:
-
Culture MOLM-16 or KMS-12-BM cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 4 x 10^5 cells/well in a 96-well plate or an appropriate vessel for larger scale experiments.[7]
-
Treat the cells with varying concentrations of INCB053914 (e.g., a dose range from 0.1 nM to 1000 nM) or vehicle control (DMSO) for 2.5 hours.[7][8]
-
-
Protein Lysate Preparation:
-
After treatment, centrifuge the cells at 1,000 rpm for 10 minutes.[8]
-
Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with PMSF and protease/phosphatase inhibitors. The volume of lysis buffer will depend on the cell number.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-BAD (S112) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped of the p-BAD antibody and re-probed for total BAD and a loading control.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and proceed with the primary antibody incubation for total BAD and then the loading control, following steps 3.6 to 3.11.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-BAD (S112) signal to the total BAD signal or the loading control signal to account for any variations in protein loading.
-
Calculate the percentage of p-BAD inhibition for each INCB053914 concentration relative to the vehicle-treated control.
-
Troubleshooting
-
No or Weak Signal:
-
Ensure that the cell line expresses detectable levels of p-BAD.
-
Confirm the activity of INCB053914.
-
Check the integrity of the primary and secondary antibodies.
-
Optimize the protein concentration loaded onto the gel.
-
Ensure the presence of phosphatase inhibitors in the lysis buffer.[9]
-
-
High Background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking conditions (e.g., switch from milk to BSA for phospho-antibodies).
-
Decrease the concentration of the primary and/or secondary antibodies.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody concentrations and incubation times.
-
Ensure complete protein transfer.
-
Conclusion
This application note provides a detailed and robust protocol for the Western blot analysis of p-BAD (S112) in response to treatment with the pan-PIM kinase inhibitor INCB053914. This method is a valuable tool for researchers in both academic and industrial settings to assess the pharmacodynamic effects of INCB053914 and to further elucidate the role of the PIM kinase signaling pathway in cancer. The provided quantitative data and diagrams offer a comprehensive overview for the successful implementation of this protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the In Vivo Preparation of Uzansertib Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Uzansertib phosphate for in vivo animal studies, ensuring consistent and reproducible results. The following sections outline the necessary materials, equipment, and step-by-step procedures for creating stable and effective formulations for oral administration.
Physicochemical Properties and Solubility
This compound is an orally active, ATP-competitive pan-PIM kinase inhibitor. For in vivo applications, it is crucial to prepare a homogenous and stable formulation. The solubility of this compound has been determined in several common preclinical vehicles, facilitating its use in various animal models.
Quantitative Data Summary
The following table summarizes the recommended vehicle compositions and the achievable solubility for this compound, enabling researchers to select the most appropriate formulation for their study needs.
| Formulation Protocol | Vehicle Composition | Solubility | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.8 mg/mL | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.8 mg/mL | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.8 mg/mL | Clear solution |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo experiments. It is recommended to prepare these solutions fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be utilized to aid dissolution.[2]
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for studies requiring a clear, aqueous-based solution for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and tips
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the solvents sequentially, starting with DMSO.
-
Vortex the mixture thoroughly after the addition of each solvent to ensure complete dissolution.
-
The final composition should be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate or gently warm the solution to achieve a clear and homogenous state.
Protocol 2: Cyclodextrin-Based Formulation
This formulation utilizes a solubilizing agent, sulfobutyl ether beta-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD in Saline
-
Sterile conical tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to the tube and vortex until the compound is fully dissolved.
-
Add the 20% SBE-β-CD in saline solution to reach the final desired volume.
-
The final composition should be: 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
-
Vortex the final mixture thoroughly to ensure homogeneity.
Protocol 3: Oil-Based Formulation
This protocol is an alternative for studies that require a lipid-based vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to dissolve the compound completely.
-
Gradually add the corn oil while continuously vortexing to form a stable solution.
-
The final composition should be: 10% DMSO and 90% Corn Oil.[2]
-
Ensure the final solution is homogenous before administration.
In Vivo Dosing
In preclinical mouse models of acute myeloid leukemia (MOLM-16) and multiple myeloma (KMS-12-BM), this compound has been administered orally (PO) twice a day at doses ranging from 25 to 100 mg/kg.[1][2] This dosing regimen has been shown to inhibit tumor growth in a dose-dependent manner.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound and the signaling pathway it inhibits.
References
Application Notes and Protocols for Cell Lines Sensitive to Uzansertib Phosphate and VX-680 Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for researchers investigating the effects of two distinct kinase inhibitors: Uzansertib phosphate (INCB053914), a pan-PIM kinase inhibitor, and VX-680 (also known as Tozasertib or MK-0457), a pan-Aurora kinase inhibitor. It has come to our attention that there may be some confusion between these two compounds in the scientific community. This document aims to clarify their different mechanisms of action and provide specific data and protocols for cell lines sensitive to each inhibitor.
This compound (INCB053914) is a potent, orally active, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3)[1][2]. PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation, making them attractive targets in oncology, particularly for hematological malignancies[2].
VX-680 (Tozasertib, MK-0457) is a selective inhibitor of Aurora kinases (Aurora A, B, and C), which are key regulators of mitosis[3]. Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately inducing cell cycle arrest and apoptosis[3].
This guide is structured into two main sections, one for each compound, providing specific details on sensitive cell lines, experimental protocols, and relevant signaling pathways.
Section 1: this compound (INCB053914) - A Pan-PIM Kinase Inhibitor
Application Notes
This compound has demonstrated broad anti-proliferative activity against a variety of hematologic tumor cell lines[1]. Its mechanism of action involves the inhibition of all three PIM kinase isoforms, which are overexpressed in many cancers and contribute to tumor cell proliferation and survival. Uzansertib has shown efficacy as a single agent in cell lines derived from multiple myeloma (MM), acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL)[2]. The sensitivity of various cell lines to Uzansertib is summarized in the table below.
Data Presentation: Cell Lines Sensitive to this compound
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 3.3 | [4][5] |
| Kasumi-3 | Acute Myeloid Leukemia (AML) | 4.9 | [5] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 19.5 | [4][5] |
| Various MM cell lines | Multiple Myeloma (MM) | 13.2 - 230.0 | [1][4][5] |
| Various AML cell lines | Acute Myeloid Leukemia (AML) | <100 (in 53% of lines tested) | [4][5] |
| Various DLBCL, MCL, T-ALL cell lines | Various Hematological Malignancies | 3 - 300 | [2] |
Signaling Pathway
The following diagram illustrates the PIM kinase signaling pathway and the point of inhibition by Uzansertib.
Caption: PIM Kinase Signaling Pathway and Uzansertib Inhibition.
Experimental Protocols
-
MOLM-16 Cells: Culture in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS)[6]. Maintain cell density between 0.2 x 10^6 and 0.8 x 10^6 cells/mL[6].
-
Pfeiffer Cells: Culture in RPMI-1640 medium with 10% FBS[7]. Maintain cell density between 3 x 10^5 and 3 x 10^6 cells/mL[7].
-
KMS-12-PE Cells: Culture in RPMI-1640 medium with 20% FBS[8]. Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL[8].
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Workflow for MTT Cell Viability Assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Uzansertib to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% growth inhibition (GI50) values by fitting the data to a sigmoidal dose-response curve.
-
Plate MOLM-16, Pfeiffer, or KMS-12-PE/BM cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with Uzansertib at concentrations ranging from 0 to 1 µM for 2 hours[2].
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% NP-40, 5 mM NaF, 1 mM Na3VO4) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-BAD, p-4E-BP1, p-S6, and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Section 2: VX-680 (Tozasertib, MK-0457) - A Pan-Aurora Kinase Inhibitor
Application Notes
VX-680 is a potent inhibitor of Aurora kinases A, B, and C, which are essential for mitotic progression. Overexpression of Aurora kinases is common in many human cancers and is associated with poor prognosis. VX-680 has been shown to inhibit the proliferation of a wide range of cancer cell lines, including those from renal, anaplastic thyroid, and non-small cell lung cancers, as well as endothelial cells[3][9]. The primary cellular effects of VX-680 are G2/M cell cycle arrest and the induction of apoptosis[3].
Data Presentation: Cell Lines Sensitive to VX-680
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-498 | Clear Cell Renal Cell Carcinoma (ccRCC) | 0.367 ± 0.140 | [3] |
| Caki-1 | Clear Cell Renal Cell Carcinoma (ccRCC) | 0.482 ± 0.166 | [3] |
| HUAEC | Human Umbilical Artery Endothelial Cells | 0.04 | [3] |
| HLMVEC | Human Lung Microvascular Endothelial Cells | 0.46 | [3] |
| CAL-62 | Anaplastic Thyroid Cancer (ATC) | 0.025 - 0.150 | [8][9] |
| 8305C | Anaplastic Thyroid Cancer (ATC) | 0.025 - 0.150 | [8][9] |
| 8505C | Anaplastic Thyroid Cancer (ATC) | 0.025 - 0.150 | [8][9] |
| BHT-101 | Anaplastic Thyroid Cancer (ATC) | 0.025 - 0.150 | [8][9] |
| Various NSCLC cell lines | Non-Small Cell Lung Cancer | 0.050 to > 5 | [5] |
Signaling Pathway
The following diagram illustrates the role of Aurora kinases in mitosis and the inhibitory effect of VX-680.
Caption: Aurora Kinase Pathway and VX-680 Inhibition.
Experimental Protocols
-
A-498 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.
-
Caki-1 Cells: Culture in McCoy's 5a Medium with 10% FBS[10].
-
HUAEC Cells: Culture in Endothelial Cell Growth Medium on fibronectin-coated flasks[4].
This protocol is a general guideline for analyzing cell cycle distribution by flow cytometry.
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of VX-680 for 24-72 hours.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS[11].
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.
Protocol:
-
Treat cells with VX-680 for the desired duration (e.g., 48-72 hours).
-
Harvest all cells, including those in the supernatant, and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[12].
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpret the data:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. elabscience.com [elabscience.com]
- 3. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leibniz Institute DSMZ: Details [dsmz.de]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. kumc.edu [kumc.edu]
Using CRISPR to identify resistance mechanisms to INCB053914
Using CRISPR-Cas9 to Identify Novel Resistance Mechanisms to the Pan-PIM Kinase Inhibitor INCB053914
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of drug resistance is a significant challenge in cancer therapy. INCB053914, a potent and selective pan-PIM kinase inhibitor, has shown promise in preclinical models of hematologic malignancies.[1][2] However, the potential for acquired resistance remains a concern. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to INCB053914. Understanding these resistance mechanisms is crucial for developing effective combination therapies and predicting patient response.
Introduction
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and metabolism.[1][2] They are frequently overexpressed in various cancers, making them attractive therapeutic targets. INCB053914 is an ATP-competitive pan-PIM kinase inhibitor that has demonstrated potent anti-proliferative activity in preclinical models of acute myeloid leukemia (AML) and multiple myeloma.[1][3] INCB053914 exerts its effects by inhibiting the phosphorylation of downstream PIM substrates, such as the pro-apoptotic protein BAD, and other signaling molecules involved in cell growth and survival.[1]
Despite the promise of targeted therapies like INCB053914, the development of resistance is a common clinical challenge.[4][5] Resistance can arise through various mechanisms, including mutations in the drug target, activation of bypass signaling pathways, or alterations in drug metabolism.[5] Identifying the genetic basis of resistance to INCB053914 is essential for anticipating and overcoming this challenge.
CRISPR-Cas9 genome editing has emerged as a powerful tool for functional genomic screens.[6][7][8] Pooled CRISPR knockout screens, in particular, allow for the systematic interrogation of thousands of genes to identify those that modulate cellular responses to a drug.[9][10] This application note details a comprehensive workflow for employing a genome-wide CRISPR-Cas9 screen to uncover novel resistance mechanisms to INCB053914.
Signaling Pathway of INCB053914
INCB053914 targets the three PIM kinase isoforms, which are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[1][2] By inhibiting PIM kinases, INCB053914 blocks the phosphorylation of numerous substrates that promote cell survival and proliferation.
Caption: Simplified signaling pathway of INCB053914 action.
Experimental Workflow for CRISPR-Cas9 Screen
The overall workflow for the CRISPR-Cas9 screen to identify genes conferring resistance to INCB053914 is depicted below. This process involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, selection with INCB053914, and subsequent identification of enriched sgRNAs through next-generation sequencing.
Caption: Experimental workflow for the CRISPR-Cas9 resistance screen.
Detailed Experimental Protocols
Cell Line Selection and Engineering
-
Cell Line Selection: Choose a hematologic malignancy cell line that is sensitive to INCB053914. For example, MOLM-16 (AML) or KMS-12-BM (multiple myeloma) have been shown to be sensitive to INCB053914.[1]
-
Determination of IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of INCB053914 in the chosen cell line. This will be crucial for setting the appropriate drug concentration for the screen.
-
Generation of Cas9-Expressing Cells:
-
Transduce the selected cell line with a lentiviral vector expressing SpCas9 and a selection marker (e.g., blasticidin).
-
Select for stably transduced cells using the appropriate antibiotic.
-
Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).
-
CRISPR-Cas9 Library and Lentivirus Production
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).[7][8] These libraries contain multiple sgRNAs targeting each gene, ensuring robust knockout.
-
Lentiviral Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the viral titer.
-
CRISPR Screen Execution
-
Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Population Expansion: Expand the transduced cell population while maintaining a representation of at least 500 cells per sgRNA in the library.
-
Drug Selection:
-
Split the cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with INCB053914.
-
The concentration of INCB053914 should be approximately the IC80 to provide strong selective pressure.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure.
-
Analysis and Hit Identification
-
Genomic DNA Extraction: Harvest cells from both the control and INCB053914-treated populations and extract genomic DNA.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the relative abundance of each sgRNA in both populations.
-
Data Analysis:
-
Normalize the sgRNA read counts.
-
Identify sgRNAs that are significantly enriched in the INCB053914-treated population compared to the control population.
-
Use statistical methods (e.g., MAGeCK) to identify genes targeted by multiple enriched sgRNAs.
-
Data Presentation
The results of the CRISPR screen can be summarized in tables for clear interpretation.
Table 1: Hypothetical IC50 Values of INCB053914 in Hematologic Cell Lines
| Cell Line | Disease Type | INCB053914 IC50 (nM) |
| MOLM-16 | AML | 50 |
| KMS-12-BM | Multiple Myeloma | 75 |
| MV-4-11 | AML | 60 |
| K562 | CML | >1000 (Resistant) |
Table 2: Representative Data from CRISPR Screen Analysis (Hypothetical)
| Gene Symbol | Average Log2 Fold Change (INCB053914 vs. DMSO) | p-value | False Discovery Rate (FDR) |
| GENE-X | 8.2 | 1.5e-8 | 2.1e-6 |
| GENE-Y | 6.5 | 3.2e-7 | 4.5e-5 |
| GENE-Z | 5.9 | 1.1e-6 | 1.3e-4 |
| ... | ... | ... | ... |
Hit Validation
Genes identified as top hits from the primary screen require validation to confirm their role in INCB053914 resistance.
Caption: Logical workflow for the validation of candidate resistance genes.
Validation Protocol:
-
Individual Gene Knockout: For each top candidate gene, design 2-3 independent sgRNAs.
-
Generate Knockout Lines: Transduce the parental Cas9-expressing cell line with lentivirus for each individual sgRNA.
-
Verify Knockout: Confirm the knockout of the target gene by Western blot or Sanger sequencing.
-
Functional Assays:
-
Perform cell viability assays (e.g., CellTiter-Glo) to compare the IC50 of INCB053914 in knockout versus wild-type cells.
-
A significant shift in the IC50 will confirm the gene's role in conferring resistance.
-
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that, when lost, confer resistance to the pan-PIM kinase inhibitor INCB053914. The identification of such resistance mechanisms is a critical step in the development of rational combination therapies and for the design of strategies to overcome acquired resistance in the clinic. The detailed protocols and workflows presented herein offer a robust approach for researchers and drug development professionals to elucidate the genetic landscape of resistance to this promising therapeutic agent.
References
- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.ucr.edu [search.library.ucr.edu]
- 9. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
Application Notes and Protocols: Measuring PIM1 Kinase Inhibition by INCB053914
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance.[1][2] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.[2] INCB053914 is a potent, ATP-competitive pan-PIM kinase inhibitor that has shown efficacy in preclinical models of hematologic malignancies.[3][4] This document provides a detailed protocol for measuring the inhibitory activity of INCB053914 against PIM1 kinase using a luminescence-based biochemical assay.
PIM1 Signaling Pathway
PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway, and they contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[3][5][6]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 4. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes: Immunohistochemical Detection of PIM Kinase Expression
Introduction to PIM Kinases
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly conserved serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in the regulation of cell signaling pathways.[1][2] These kinases are key effectors downstream of various cytokine and growth factor receptors and are primarily regulated at the transcriptional level, often through the JAK/STAT pathway.[1][3] PIM kinases are constitutively active upon translation and are involved in numerous cellular processes, including cell cycle progression, proliferation, survival, and apoptosis inhibition.[1][3][]
Overexpression of PIM kinases has been documented in a wide range of solid tumors and hematological malignancies, including prostate cancer, breast cancer, and diffuse large B-cell lymphoma (DLBCL).[5][6][7] This upregulation is often associated with tumor progression, resistance to therapy, and poor patient prognosis, making PIM kinases attractive targets for drug development.[5][8] Immunohistochemistry (IHC) is an invaluable technique for detecting the expression and subcellular localization of PIM kinases in tissue samples, providing critical insights for both basic research and clinical studies. The localization of PIM isoforms can vary, with PIM1 being found in both the nucleus and cytoplasm, while PIM2 and PIM3 are often more predominantly cytoplasmic.[2]
PIM Kinase Signaling Pathway
PIM kinases are downstream of the JAK/STAT signaling pathway and influence several key cellular functions. They phosphorylate a range of substrates to promote cell survival and proliferation. For instance, PIM kinases can phosphorylate and inactivate pro-apoptotic proteins like BAD.[9][10] They also regulate cell cycle progression by phosphorylating inhibitors such as p21Cip1/Waf1 and p27Kip1, leading to their inactivation.[][6][11] This intricate network of interactions underscores the central role of PIM kinases in cancer biology.
Immunohistochemistry Protocol for PIM Kinase Expression
This protocol provides a detailed method for the detection of PIM kinases in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
A. Primary Antibodies: The selection of a specific and sensitive primary antibody is critical for successful IHC. The table below lists commercially available antibodies that have been cited for use in IHC.
| Target | Product Name | Clonality | Host | Recommended Dilution (IHC-P) | Vendor |
| PIM1 | PIM1 Antibody (C-term) | Polyclonal | Rabbit | 1:50 - 1:100 | Abcepta[12] |
| PIM2 | PIM2 Antibody (C-term) | Polyclonal | Rabbit | 1:100 - 1:500 | antibodies-online (ABIN360329)[13] |
| PIM2 | PIM2 Antibody (D1D2) | Monoclonal | Rabbit | Varies (publication cited) | Cell Signaling Technology (4730)[14] |
| PIM3 | PIM3 Antibody | Varies | Varies | User-determined | Multiple |
Note: Optimal dilutions should be determined by the end-user for their specific assay conditions.
B. Other Reagents:
-
Xylene (Histology Grade)
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Solution (e.g., Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Serum (e.g., Normal Goat Serum)
-
HRP-Polymer conjugated secondary antibody system
-
Chromogen Substrate (e.g., DAB - 3,3'-Diaminobenzidine)
-
Hematoxylin (Counterstain)
-
Mounting Medium (Aqueous or permanent)
II. Experimental Workflow
The following diagram outlines the major steps in the IHC protocol for PIM kinase detection.
III. Step-by-Step Protocol
This protocol is a general guideline and may require optimization.[15][16]
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change for 3 minutes. d. Immerse slides in 70% Ethanol: 1 change for 3 minutes. e. Rinse gently in running deionized water for 5 minutes.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Place slides in a staining jar filled with Citrate Buffer (10 mM, pH 6.0). b. Heat the solution in a pressure cooker or water bath to 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides with PBS (2 changes for 5 minutes each).
3. Blocking: a. Endogenous Peroxidase Block: Immerse slides in 3% Hydrogen Peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with PBS (2 changes for 5 minutes each). c. Protein Block: Apply a protein blocking solution (e.g., 5% Normal Goat Serum in PBS) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
4. Primary Antibody Incubation: a. Gently tap off the blocking serum without rinsing. b. Dilute the PIM kinase primary antibody to its optimal concentration in an antibody diluent. c. Apply the diluted primary antibody to cover the tissue section. d. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber. e. Negative Control: For the negative control slide, use antibody diluent without the primary antibody. f. Rinse slides with PBS (3 changes for 5 minutes each).
5. Detection: a. Apply the HRP-Polymer conjugated secondary antibody according to the manufacturer's instructions. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse slides with PBS (3 changes for 5 minutes each).
6. Chromogen Application: a. Prepare the DAB chromogen solution immediately before use. b. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown stain intensity develops. Monitor development under a microscope. c. Immediately stop the reaction by immersing the slides in deionized water.
7. Counterstaining: a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse thoroughly with running tap water until the water runs clear. c. "Blue" the sections in a gentle stream of tap water or a bluing reagent for 1-2 minutes. d. Rinse with deionized water.
8. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 70% Ethanol (1 min), 95% Ethanol (1 min), 100% Ethanol (2 changes, 2 min each). b. Clear in Xylene (2 changes, 3 minutes each). c. Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles. d. Allow the mounting medium to dry completely before analysis.
IV. Data Interpretation and Analysis
A. Qualitative Assessment: Examine the slides under a light microscope. Positive staining for PIM kinases will appear as a brown precipitate (from DAB) at the site of the target antigen. The cell nuclei will be stained blue by the hematoxylin counterstain. Note the subcellular localization of the staining (nuclear, cytoplasmic, or both), as this can be biologically significant.[2]
B. Quantitative Analysis (H-Score): A semi-quantitative method, such as the Histoscore (H-score), can be used for a more objective assessment. This score considers both the staining intensity and the percentage of positive cells.
-
Assign an Intensity Score (I):
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Determine the Percentage of Positive Cells (P) at each intensity level.
-
Calculate the H-Score using the following formula: H-Score = (P1 x 1) + (P2 x 2) + (P3 x 3)
Where P1, P2, and P3 are the percentages of cells staining at intensities 1, 2, and 3, respectively. The final score will range from 0 to 300.
H-Score Calculation Table:
| Staining Intensity (I) | Description | Percentage of Cells (P) | Score (I x P) |
| 0 | No Staining | 0 | |
| 1+ | Weak | ||
| 2+ | Moderate | ||
| 3+ | Strong | ||
| Total | 100% | H-Score |
Controls:
-
Positive Control: A tissue section known to express the target PIM kinase should be included to confirm the validity of the staining procedure.
-
Negative Control: A tissue section processed without the primary antibody should show no specific staining, confirming that the secondary antibody and detection system are not producing non-specific signals.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcpjournal.org [jcpjournal.org]
- 7. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. PIM1 Antibody (C-term) - Purified Rabbit Polyclonal Antibody (Pab) IHC-P, WB, E - Buy Now! |Abcepta [abcepta.com]
- 13. anti-PIM2 Antibody [ABIN360329] - Human, WB, IHC (p), EIA [antibodies-online.com]
- 14. PIM2 antibody | antibody review based on formal publications [labome.com]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
- 16. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Troubleshooting Uzansertib phosphate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of Uzansertib phosphate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Uzansertib and what is its mechanism of action?
Uzansertib (also known as INCB053914 or AZD2811) is an orally active, ATP-competitive pan-inhibitor of PIM kinases.[1][2][3][4] It potently targets the three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3).[1][3][4] PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, such as the JAK/STAT pathway, and they play a crucial role in regulating cell cycle progression, inhibiting apoptosis, and promoting cell proliferation and survival.[5] By inhibiting PIM kinases, Uzansertib blocks the phosphorylation of downstream substrates like BAD and p21, leading to anti-proliferative effects in various cancer cell lines.[5]
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of a compound from a DMSO stock solution into aqueous cell culture media is a common issue, often referred to as the compound "crashing out." This can be caused by several factors:
-
Low Aqueous Solubility: this compound has low aqueous solubility and is typically dissolved in an organic solvent like DMSO for stock solutions.[3][6] When this concentrated stock is diluted into the aqueous environment of the culture medium, its solubility limit can be exceeded.
-
High Final Concentration: The desired working concentration of this compound may be higher than its maximum soluble concentration in your specific cell culture medium.
-
Common Ion Effect: This is a critical consideration for Uzansertib phosphate . Cell culture media, particularly RPMI-1640, contain a high concentration of phosphate ions.[7] The addition of a phosphate salt drug (this compound) to a solution already rich in phosphate ions can significantly decrease the drug's solubility, forcing it to precipitate.[8][9][10][11][12]
-
Dilution Method: Rapidly adding a concentrated DMSO stock directly into a large volume of media can cause localized high concentrations that exceed the solubility limit, leading to immediate precipitation.
-
Media Temperature: Adding the compound stock to cold media can decrease its solubility.[9]
-
pH and Media Instability: Over time in an incubator, the pH of the medium can change, or components can degrade, potentially altering the compound's solubility.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][6] Vendor data suggests a solubility of around 5 mg/mL in DMSO, which may require sonication and warming to fully dissolve.[3][6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: Is it acceptable to filter out the precipitate and use the remaining solution?
No, this is not recommended. Filtering the medium will remove an unknown amount of the active compound, making the final concentration in your experiment inaccurate and rendering the results unreliable and difficult to reproduce. The primary goal should be to prevent precipitation from occurring.
PIM Kinase Signaling Pathway
Uzansertib acts by inhibiting the PIM kinases, which are key nodes in cell survival signaling. The diagram below illustrates a simplified representation of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pim | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common-ion effect - Wikipedia [en.wikipedia.org]
- 12. Principle of Common-ion Effect and its Application in Chemistry: a Review. [jchemlett.com]
Technical Support Center: Optimizing INCB053914 Concentration for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective long-term use of INCB053914 (Uzansertib) in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experimental design and achieve reliable, reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term culture of cells with INCB053914.
Issue 1: Decreased or Loss of INCB053914 Efficacy Over Time
-
Possible Causes:
-
Compound Degradation: Small molecule inhibitors can be unstable in aqueous cell culture media at 37°C over extended periods.
-
Cellular Metabolism: Cells may metabolize INCB053914 into less active or inactive forms.
-
Development of Cellular Resistance: Prolonged exposure to a kinase inhibitor can lead to the selection of resistant cell populations. PIM kinases are known to be involved in therapeutic resistance mechanisms.[1][2][3][4]
-
-
Solutions:
-
Replenish INCB053914 Regularly: For long-term experiments, it is crucial to maintain a consistent concentration of the inhibitor. This can be achieved by performing partial or full media changes with freshly prepared INCB053914-containing media every 24-48 hours.
-
Assess Compound Stability: If loss of efficacy is a persistent issue, consider performing a stability assay to determine the half-life of INCB053914 in your specific cell culture conditions.
-
Investigate Resistance Mechanisms: If you suspect cellular resistance, you can perform downstream analysis to check for the re-activation of PIM kinase signaling pathways (e.g., by Western blot for pBAD or p4E-BP1).
-
Issue 2: Increased Cell Death or Cytotoxicity at Previously Non-Toxic Concentrations
-
Possible Causes:
-
Compound Precipitation: Poor solubility of the inhibitor in the culture medium can lead to the formation of precipitates, resulting in localized high concentrations that are toxic to cells.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to prepare the INCB053914 stock solution may be too high in the final culture volume.
-
Cumulative Off-Target Effects: Long-term exposure to the inhibitor may lead to cumulative off-target effects that impact cell viability.
-
-
Solutions:
-
Ensure Complete Solubilization: When preparing INCB053914-containing media, ensure the compound is fully dissolved before adding it to the cell culture. Visually inspect for any precipitates.
-
Maintain Low Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.
-
Re-optimize Concentration for Long-Term Use: The optimal concentration for short-term assays may not be suitable for long-term culture. Perform a long-term dose-response experiment to identify a concentration that maintains target inhibition without causing excessive cytotoxicity.
-
Issue 3: High Variability and Poor Reproducibility Between Experiments
-
Possible Causes:
-
Inconsistent Compound Preparation: Variability in the preparation of stock and working solutions of INCB053914 can lead to inconsistent results.
-
Cell Passage Number: Using cells at high or inconsistent passage numbers can introduce variability, as cellular characteristics can change over time in culture.
-
Fluctuations in Experimental Conditions: Inconsistent cell seeding densities, incubation times, and media change schedules can all contribute to poor reproducibility.
-
-
Solutions:
-
Standardize Solution Preparation: Prepare a large batch of a high-concentration stock solution of INCB053914, aliquot it into single-use vials, and store at -80°C to avoid repeated freeze-thaw cycles.
-
Use Low Passage Number Cells: Maintain a consistent and low passage number for your cell lines to ensure experimental consistency.
-
Maintain Consistent Experimental Protocols: Adhere to standardized protocols for all aspects of your long-term cell culture experiments, including cell seeding, treatment duration, and media replenishment schedules.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB053914? A1: INCB053914, also known as Uzansertib, is a potent and selective ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[2][5] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating downstream substrates involved in signaling pathways like JAK/STAT and PI3K/AKT.[1][5]
Q2: What is a typical starting concentration range for INCB053914 in cell culture? A2: The effective concentration of INCB053914 can vary depending on the cell line. For initial dose-response experiments, a broad range from 0.1 nM to 10 µM is recommended. In many hematologic malignancy cell lines, INCB053914 has shown anti-proliferative effects with GI50 values ranging from 13.2 nM to 230.0 nM.[1] For longer-term studies, it is advisable to use the lowest concentration that achieves the desired level of target inhibition to minimize potential cytotoxicity.
Q3: How should I prepare and store INCB053914 stock solutions? A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of INCB053914 in a suitable solvent like DMSO. To maintain stability, this stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: How often should I change the media during a long-term experiment with INCB053914? A4: To maintain a consistent concentration of the inhibitor, it is recommended to perform at least a partial media change with fresh INCB053914-containing media every 24 to 48 hours. The optimal frequency may depend on the stability of the compound in your specific culture conditions and the metabolic rate of your cells.
Q5: Can cells develop resistance to INCB053914? A5: Yes, it is possible for cells to develop resistance to PIM kinase inhibitors over time through various mechanisms.[2][3][4] If you observe a decrease in the efficacy of INCB053914 in your long-term cultures, it may be indicative of the emergence of a resistant cell population.
Data Presentation
Table 1: In Vitro Activity of INCB053914 in Various Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MOLM-16 | AML | 13.2 | [1] |
| Pfeiffer | DLBCL | 230.0 | [1] |
| KMS-12-PE/BM | MM | 27.0 | [1] |
| Various MM | MM | 13.2 - 230.0 | [1] |
GI50: 50% growth inhibition concentration. AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; MM: Multiple Myeloma.
Table 2: IC50 Values of INCB053914 for PIM Kinase Isozymes
| Kinase | IC50 (nM) | Reference |
| PIM1 | 0.24 | [2] |
| PIM2 | 30 | [2] |
| PIM3 | 0.12 | [2] |
IC50: 50% inhibitory concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Concentration of INCB053914
Objective: To determine the highest concentration of INCB053914 that can be used for long-term cell culture without causing significant cytotoxicity, while maintaining inhibition of the PIM kinase pathway.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
INCB053914
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Lysis buffer for Western blotting
-
Antibodies for pBAD (S112) and a loading control (e.g., β-actin)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment (e.g., 5-7 days).
-
Drug Preparation and Treatment: Prepare a serial dilution of INCB053914 in your complete culture medium. A suggested starting range is 1 nM to 1 µM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Long-Term Incubation: Treat the cells with the different concentrations of INCB053914. Every 48 hours, perform a 50% media change with freshly prepared drug-containing media.
-
Cell Viability Assessment: At various time points (e.g., day 3, 5, and 7), measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Target Inhibition Analysis (Western Blot): At the end of the experiment, lyse the cells from a parallel plate and perform a Western blot to assess the phosphorylation status of a downstream PIM kinase substrate, such as pBAD (S112), to confirm target engagement.
-
Data Analysis: Plot cell viability against the INCB053914 concentration for each time point. The optimal long-term concentration will be the highest concentration that maintains high cell viability (e.g., >80%) while demonstrating significant inhibition of pBAD phosphorylation.
Visualizations
Caption: PIM Kinase Signaling Pathway and the inhibitory action of INCB053914.
Caption: Workflow for optimizing INCB053914 concentration for long-term cell culture.
Caption: Troubleshooting decision tree for long-term INCB053914 cell culture.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Acquired Resistance to Uzansertib Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Uzansertib phosphate, a pan-PIM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Uzansertib (also known as INCB053914) is an orally active, ATP-competitive pan-PIM kinase inhibitor.[1] It potently inhibits all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with IC50 values of 0.24 nM, 30 nM, and 0.12 nM, respectively.[1][2] PIM kinases are key regulators of cell survival and proliferation, and their inhibition by Uzansertib leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in anti-proliferative effects in various hematologic tumor cell lines.[1]
Q2: What are the known downstream targets of PIM kinases that are affected by Uzansertib?
Uzansertib inhibits the phosphorylation of several downstream PIM kinase substrates, including those involved in protein synthesis and cell survival. Key targets include components of the mTORC1 signaling pathway, such as 4E-BP1 and p70S6K/S6, as well as the pro-apoptotic protein BAD.[1] Inhibition of BAD phosphorylation has been observed in both in vitro and in vivo models.[1]
Q3: What are the common mechanisms of acquired resistance to kinase inhibitors?
While specific mechanisms for Uzansertib are still under investigation, acquired resistance to kinase inhibitors typically involves:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the targeted inhibition. Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3]
-
Target alterations: Mutations in the kinase domain can prevent the inhibitor from binding effectively.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Phenotypic transformation: Cancer cells may switch to a different cellular state that is less dependent on the targeted pathway.
Q4: Are there any known synergistic drug combinations with Uzansertib?
Preclinical studies have shown that Uzansertib can synergize with a variety of cytotoxic and targeted agents to reduce the viability of hematological tumor cell lines.[2] While specific combinations for overcoming acquired resistance are not yet established, combining Uzansertib with inhibitors of potential bypass pathways, such as PI3K or MEK inhibitors, is a rational strategy to explore.[3]
Troubleshooting Guide
Issue 1: Decreased sensitivity to Uzansertib in my cell line over time.
Q: My cancer cell line, which was initially sensitive to Uzansertib, now shows a significant increase in its IC50 value. How can I confirm and characterize this acquired resistance?
A: This is a common indication of acquired resistance. A systematic approach is necessary to understand the underlying mechanism.
Experimental Workflow for Characterizing Uzansertib Resistance
Caption: Workflow for investigating acquired resistance to Uzansertib.
Step-by-Step Protocol: Confirmation of Resistance
-
Cell Viability Assay:
-
Protocol: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates. Treat with a range of Uzansertib concentrations for 72 hours. Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for both cell lines. A significant fold-increase in the IC50 for the resistant line confirms resistance.
-
-
Drug Washout Experiment:
-
Protocol: Culture the resistant cells in a drug-free medium for several passages. Re-evaluate the IC50.
-
Interpretation: If the IC50 remains high, the resistance is likely due to a stable genetic or epigenetic change.
-
Illustrative Data: Shift in Uzansertib IC50
| Cell Line | Initial IC50 (nM) | IC50 after 3 Months of Culture with Uzansertib (nM) | Fold Change |
| MOLM-16 | 15 | 250 | 16.7 |
| KMS-12-BM | 30 | 480 | 16.0 |
This table presents hypothetical data for illustrative purposes.
Issue 2: Reactivation of downstream signaling despite PIM kinase inhibition.
Q: I've confirmed that Uzansertib is inhibiting PIM kinase activity in my resistant cells, but downstream signaling pathways remain active. What should I investigate?
A: This suggests the activation of a bypass signaling pathway. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are common culprits in resistance to targeted therapies.[3]
Signaling Pathway Diagram: PIM Kinase and Potential Bypass Mechanisms
Caption: PIM signaling and potential bypass resistance pathways.
Experimental Protocol: Western Blot for Bypass Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT and MEK/ERK pathways.
-
Materials:
-
Parental and Uzansertib-resistant cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-S6, anti-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat parental and resistant cells with Uzansertib (at a concentration that inhibits PIM signaling in parental cells) for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Detect signals using a chemiluminescence imaging system.
-
-
Interpretation: Increased p-AKT or p-ERK levels in the resistant cells compared to the parental cells upon Uzansertib treatment would indicate the activation of these bypass pathways.
Illustrative Data: Protein Expression in Resistant Cells
| Protein | Parental Cells + Uzansertib | Resistant Cells + Uzansertib | Interpretation |
| p-S6 (downstream of PIM) | ↓↓↓ | ↓ | Incomplete inhibition |
| p-AKT (Ser473) | ↓ | ↑↑↑ | PI3K/AKT pathway activation |
| p-ERK1/2 | - | ↑↑ | MEK/ERK pathway activation |
This table presents hypothetical data for illustrative purposes. Arrow direction and number indicate the relative change in protein level.
Solution: If a bypass pathway is identified, consider combination therapy. For example, if the PI3K/AKT pathway is activated, a combination of Uzansertib with a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Capivasertib) could be effective.
Issue 3: No change in signaling pathways, but resistance persists.
Q: I don't see any obvious activation of bypass signaling pathways, and there are no mutations in the PIM kinases. What other mechanisms could be at play?
A: In this scenario, consider the role of drug efflux pumps. Overexpression of ABC transporters is a common mechanism of resistance to small molecule inhibitors.
Experimental Protocol: Gene Expression Analysis of ABC Transporters
-
Objective: To quantify the mRNA levels of common drug efflux pumps.
-
Materials:
-
Parental and Uzansertib-resistant cell lines.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for ABCB1 (MDR1), ABCG2 (BCRP), and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Extract total RNA from both cell lines.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) using specific primers.
-
-
Data Analysis: Calculate the relative expression of ABCB1 and ABCG2 in the resistant cells compared to the parental cells using the ΔΔCt method.
-
Interpretation: A significant upregulation of these transporters in the resistant line suggests that drug efflux is a likely resistance mechanism.
Solution: To overcome resistance mediated by drug efflux, you could try co-administering Uzansertib with an ABC transporter inhibitor, such as Verapamil or Zosuquidar, in your in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Uzansertib Phosphate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uzansertib phosphate. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
1. Q: After treating my cells with Uzansertib, I observed an unexpected increase in total PIM1 protein levels in my Western blot analysis. Is this a known phenomenon?
A: Yes, this can be an unexpected but documented effect of some PIM kinase inhibitors. While Uzansertib inhibits the kinase activity of PIM proteins, some studies have shown that small-molecule PIM inhibitors can lead to an increase in the total protein levels of PIM kinases.[1] This is thought to be due to a feedback mechanism where the inhibition of kinase activity prevents the auto- or trans-phosphorylation of PIM proteins, which would normally mark them for proteasomal degradation.[1]
Troubleshooting Steps:
-
Confirm Target Engagement: To confirm that Uzansertib is active in your system, we recommend assessing the phosphorylation of a known downstream PIM target, such as p-BAD (Ser112), p-p70S6K, p-S6, or p-4E-BP1.[2] A decrease in the phosphorylation of these targets will confirm that Uzansertib is inhibiting PIM kinase activity, even if total PIM1 levels are elevated.
-
Time Course Experiment: Perform a time course experiment to observe the dynamics of total PIM1 and p-BAD levels after Uzansertib treatment. This can help distinguish between an early inhibition of activity and a later compensatory increase in protein expression.
-
Consider Protein Stability Assays: To further investigate this phenomenon, you could perform cycloheximide (CHX) chase assays to assess the impact of Uzansertib on PIM1 protein stability.
2. Q: I am not observing the expected cytotoxic or anti-proliferative effects of Uzansertib in my cancer cell line, even at concentrations that are reported to be effective. What could be the reason for this resistance?
A: While Uzansertib has shown broad anti-proliferative activity in various hematologic tumor cell lines, intrinsic or acquired resistance can occur.[3] PIM kinases are part of a complex signaling network, and their inhibition can sometimes be compensated for by other survival pathways.
Potential Mechanisms of Resistance and Troubleshooting:
-
Activation of Parallel Signaling Pathways: A common mechanism of resistance to targeted therapies is the activation of parallel survival pathways. PIM kinases are known to interact with the PI3K/Akt/mTOR pathway.[4] If your cell line has a constitutively active PI3K/Akt pathway, it might be less sensitive to PIM inhibition alone.
-
Expression of Drug Efflux Pumps: Overexpression of drug efflux pumps, such as ABCG2, can lead to reduced intracellular concentrations of the inhibitor. PIM-1 has been shown to phosphorylate and promote the activity of ABCG2.[1]
-
Troubleshooting: You can assess the expression of common drug resistance transporters in your cell line. If high expression is detected, co-treatment with an inhibitor of these transporters could be considered.
-
-
High Levels of Anti-Apoptotic Proteins: PIM kinases play a role in inhibiting apoptosis. If your cells have high endogenous levels of anti-apoptotic proteins like Bcl-2 or Mcl-1, they may be more resistant to Uzansertib-induced apoptosis.[1]
-
Troubleshooting: Combination with Bcl-2 family inhibitors has shown synergistic effects with PIM inhibitors in some cancer models.[1]
-
3. Q: My in vitro experiments with Uzansertib show a significant decrease in cell proliferation, but in my in vivo xenograft model, the tumor growth inhibition is less than expected. What could explain this discrepancy?
A: The tumor microenvironment in vivo is significantly more complex than in vitro cell culture conditions. Several factors could contribute to a reduced efficacy of Uzansertib in an in vivo setting.
Possible Explanations and Experimental Suggestions:
-
Pharmacokinetics and Drug Delivery: While Uzansertib is orally available, its concentration within the tumor tissue might not be sufficient to achieve the desired level of PIM kinase inhibition.
-
Experimental Suggestion: If possible, perform pharmacokinetic analysis of Uzansertib in the plasma and tumor tissue of your animal models to ensure adequate drug exposure.
-
-
Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can provide survival signals to cancer cells, rendering them less susceptible to targeted therapies. For instance, hypoxia, which is common in solid tumors, can enhance the activity of PIM kinases.[4]
-
Experimental Suggestion: Analyze markers of hypoxia in your tumor samples. Consider using 3D cell culture models (spheroids) for in vitro studies to better mimic the in vivo microenvironment.
-
-
Angiogenesis and Metastasis: PIM kinases are implicated in promoting angiogenesis and metastasis.[1] While Uzansertib may inhibit proliferation, its effects on these processes in your specific model might be less pronounced or require a longer treatment duration to become apparent.
-
Experimental Suggestion: You can assess markers of angiogenesis (e.g., CD31 staining) and metastasis in your tumor samples.
-
Data Presentation
Table 1: In Vitro IC50 Values of Uzansertib for PIM Kinases
| Kinase | IC50 (nM) |
| PIM1 | 0.24 |
| PIM2 | 30 |
| PIM3 | 0.12 |
Data sourced from publicly available research.[2][3]
Table 2: Proliferative GI50 Values of Uzansertib in Various Hematologic Cancer Cell Lines
| Cell Line Type | GI50 Range (nM) |
| Acute Myeloid Leukemia (AML) | 13.2 - 230.0 |
| Multiple Myeloma (MM) | 13.2 - 230.0 |
| Diffuse Large B-cell Lymphoma (DLBCL) | 13.2 - 230.0 |
| Mantle Cell Lymphoma (MCL) | 13.2 - 230.0 |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 13.2 - 230.0 |
Data sourced from publicly available research.[2]
Experimental Protocols
Western Blot Analysis for PIM Kinase Inhibition
-
Cell Lysis: After treatment with Uzansertib for the desired time, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PIM1, phospho-BAD (Ser112), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Simplified PIM Kinase Signaling Pathway and the inhibitory action of Uzansertib.
Caption: A logical workflow for troubleshooting unexpected results in Uzansertib experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Navigating INCB053914 Administration in Animal Models: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the pan-PIM kinase inhibitor INCB053914 in preclinical animal studies, this technical support center provides essential guidance on minimizing and managing potential toxicities. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for INCB053914?
A1: INCB053914 is a potent and selective ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] These serine/threonine kinases are key components of intracellular signaling pathways that regulate cell survival, proliferation, and migration. By inhibiting PIM kinases, INCB053914 blocks the phosphorylation of downstream targets, including the pro-apoptotic protein BAD, thereby impeding tumor growth.[1][2]
Q2: Has significant toxicity been reported with INCB053914 in preclinical animal models?
A2: In xenograft models of acute myeloid leukemia (AML) and multiple myeloma (MM), INCB053914 has been reported to be tolerated at doses showing anti-tumor efficacy.[1][2] However, as with many kinase inhibitors, monitoring for subtle and dose-dependent toxicities is crucial for successful long-term studies. General signs of toxicity in animal models can include weight loss, changes in behavior, and alterations in food and water intake.
Q3: What are the potential target organs for toxicity with PIM kinase inhibitors?
A3: While preclinical studies with INCB053914 in mice did not highlight specific organ toxicities, clinical data from a Phase 1/2 trial in humans provides valuable insights into potential adverse events. The most common treatment-emergent adverse events (TEAEs) observed were elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST), fatigue, and anemia.[3] Dose-limiting toxicities (DLTs) included elevated ALT/AST and maculopapular rash.[3] Therefore, researchers should consider monitoring for signs of hepatotoxicity, hematological changes, and skin abnormalities in animal models.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - General systemic toxicity- Reduced food/water intake due to malaise- Off-target effects | - Reduce the dose of INCB053914.- Switch to a different dosing schedule (e.g., intermittent dosing).- Provide supportive care, such as supplemental nutrition and hydration.- Monitor for other signs of distress. |
| Elevated Liver Enzymes (ALT/AST) | - Drug-induced hepatotoxicity | - Collect blood samples for baseline and on-treatment liver function tests.- If elevations are significant, consider dose reduction or interruption.- Perform histopathological analysis of liver tissue at the end of the study. |
| Skin Rash or Dermatitis | - On- or off-target dermatological toxicity | - Visually inspect animals daily for any skin abnormalities.- If a rash develops, document its severity and progression.- Consider a dose reduction.- At necropsy, collect skin samples for histopathology. |
| Decreased Activity or Lethargy | - General malaise or systemic toxicity | - Increase the frequency of animal monitoring.- Ensure easy access to food and water.- If severe, consider humane endpoints as per institutional guidelines. |
| Anemia (Observed in Blood Analysis) | - Potential effect on hematopoiesis | - Perform complete blood counts (CBCs) at baseline and throughout the study.- If anemia is detected, correlate with other signs of toxicity.- Consider the potential for additive hematological toxicity when combining with other myelosuppressive agents. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental processes, the following diagrams illustrate the INCB053914 signaling pathway and a typical workflow for toxicity assessment.
References
- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Uzansertib Phosphate
Welcome to the Technical Support Center for Uzansertib Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges related to the oral bioavailability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Uzansertib (also known as INCB053914) is an orally active, ATP-competitive pan-PIM kinase inhibitor.[1][2] PIM kinases (PIM1, PIM2, and PIM3) are key regulators of several signaling pathways involved in cell survival, proliferation, and apoptosis.[3][4][5] As with many kinase inhibitors, achieving optimal oral bioavailability for this compound can be a critical challenge, often due to factors like low aqueous solubility and/or poor membrane permeability.
This guide will walk you through common issues and potential solutions to enhance the oral absorption of this compound in your experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited in publicly available literature, kinase inhibitors commonly exhibit poor oral bioavailability due to:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can limit the dissolution rate, a prerequisite for absorption.
-
Poor Membrane Permeability: The ability of a drug to pass through the intestinal epithelium into the bloodstream can be hindered by its molecular size, charge, and other physicochemical properties.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.
-
Efflux Transporter Activity: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.
Q2: What is the likely Biopharmaceutical Classification System (BCS) class of this compound?
A2: While the definitive BCS class for this compound has not been published, based on the common characteristics of kinase inhibitors (often poorly soluble), it is likely to be a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. This technical guide provides strategies applicable to both scenarios.
Q3: What are the primary formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[6][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vitro and in vivo experiments with oral formulations of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate. | Poor aqueous solubility of this compound. | 1. Prepare a solid dispersion of this compound (see Protocol 1). 2. Formulate a nanosuspension of this compound (see Protocol 2). |
| High variability in plasma concentrations in animal studies. | Inconsistent dissolution and absorption; potential food effects. | 1. Utilize a bioavailability-enhancing formulation (solid dispersion or nanosuspension). 2. Standardize feeding protocols in your animal studies (e.g., fasted vs. fed state) to assess food effects. |
| Low in vivo exposure (AUC) despite adequate in vitro dissolution. | Poor membrane permeability or significant first-pass metabolism. | 1. Consider co-administration with a permeation enhancer (use with caution and appropriate toxicity studies). 2. Investigate potential P-gp efflux by conducting in vitro permeability assays with and without a P-gp inhibitor. |
| Precipitation of the drug in the GI tract upon dilution of a liquid formulation. | Supersaturation followed by rapid precipitation. | 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. 2. Evaluate the formulation in simulated gastric and intestinal fluids to assess its stability upon dilution. |
Data Presentation: Illustrative Bioavailability Enhancement
While specific quantitative data for different this compound formulations are not publicly available, the following table provides an illustrative example of how to present and compare bioavailability data from preclinical studies. Researchers can adapt this template to summarize their own findings.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | [Example: 150] | [Example: 4] | [Example: 900] | 100 (Reference) |
| Solid Dispersion | 50 | [Example: 450] | [Example: 2] | [Example: 2700] | 300 |
| Nanosuspension | 50 | [Example: 600] | [Example: 1.5] | [Example: 3600] | 400 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the chosen hydrophilic polymer in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:1 to 1:5 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill or planetary ball mill
-
Particle size analyzer
Procedure:
-
Preparation of Suspension: Disperse this compound in an aqueous solution of the stabilizer. The concentration of the drug and stabilizer should be optimized. A starting point could be 5-10% (w/v) drug and 1-2% (w/v) stabilizer.
-
Wet Milling: Add the suspension and milling media to the milling chamber. Mill at a high speed for a predetermined time (e.g., 1-6 hours). The milling time will need to be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential using a particle size analyzer. Evaluate the dissolution rate of the nanosuspension.
Visualizations
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in cell regulation and highlights key downstream targets of this compound.
Caption: PIM Kinase Signaling Pathway and Inhibition by Uzansertib.
Experimental Workflow for Improving Oral Bioavailability
This workflow outlines the logical steps for addressing poor oral bioavailability of this compound.
Caption: Workflow for Bioavailability Enhancement.
We hope this technical support center provides valuable guidance for your research with this compound. For further inquiries, please consult relevant scientific literature and formulation experts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Kinase Inhibition in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target kinase inhibition in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern in cellular assays?
A1: Off-target effects occur when a kinase inhibitor binds to and alters the activity of kinases other than its intended target.[1][2] This is a major concern because the human kinome has a high degree of structural similarity in the ATP-binding pocket, which most kinase inhibitors target.[1] Unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1][2][3]
Q2: What are the common causes of off-target effects?
A2: The primary causes of off-target effects include:
-
Structural Similarity: The ATP-binding sites of many kinases are highly conserved, making it difficult to design completely specific inhibitors.[1]
-
Compound Promiscuity: Many kinase inhibitors inherently have the ability to bind to multiple kinases, albeit with varying affinities.[1]
-
High Inhibitor Concentrations: Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]
-
Pathway Cross-talk: Inhibition of the intended target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[1][3]
Q3: How can I identify potential off-target effects in my experiments?
A3: A multi-pronged approach is recommended to identify potential off-target effects:
-
Literature Review: Thoroughly research the known selectivity profile of your kinase inhibitor. Many compounds have been profiled against large kinase panels.[1]
-
Use Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations. On-target effects should typically occur at lower concentrations than off-target effects.[1]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the primary target. If the phenotype from the genetic approach matches the inhibitor's phenotype, it supports an on-target mechanism.[1]
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to determine its selectivity profile and identify potential off-target interactions.[2]
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition) | The inhibitor may be hitting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[1] | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[1] 2. Perform a kinase profile: Use a commercial service to screen the inhibitor against a broad panel of kinases.[1] 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[1] |
| High levels of cell death even at low inhibitor concentrations | The inhibitor may have potent off-target effects on kinases essential for cell survival.[1] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1] 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1] 3. Consult off-target databases: Check if the inhibitor is known to target pro-survival kinases.[1] |
| Inconsistent results between different batches of primary cells | Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases.[1] | 1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[1] 2. Characterize your cells: Before each experiment, perform quality control checks, such as verifying the expression of your target kinase via Western blot or flow cytometry.[1] 3. Increase sample size (n): Use cells from a sufficient number of different donors to ensure the results are statistically robust.[1] |
Data Presentation: Kinase Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (IC50 values) of two well-known kinase inhibitors against their primary targets and a selection of common off-targets. These values are illustrative and can vary based on assay conditions.
Table 1: Imatinib Inhibitory Activity
| Kinase Target | Primary Target | IC50 (nM) |
| ABL1 | Yes | <1 |
| SRC Family (SRC, LCK, FYN, YES) | Yes | 0.5 - 1.5 |
| KIT | Yes | 12 |
| PDGFRβ | Yes | 28 |
| EphA2 | No | 16 |
| DDR1 | No | 30 |
Table 2: Dasatinib Inhibitory Activity
| Kinase Target | Primary Target | IC50 (nM) |
| BCR-ABL | Yes | <1 |
| SRC Family (SRC, LCK, LYN, FYN, YES) | Yes | <1 |
| c-KIT | Yes | 5 |
| PDGFRβ | Yes | 15 |
| EPHA2 | No | 7 |
| DDR1 | No | 1.5 |
Experimental Protocols
Protocol 1: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the phosphorylation status of a specific on-target or off-target kinase substrate in cells following inhibitor treatment.
Materials:
-
Cells of interest
-
Kinase inhibitor stock solution (in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phospho-substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to be in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of inhibitor concentrations and a vehicle control (e.g., DMSO) for a predetermined time.[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE, transfer to a membrane, block, and probe with primary and secondary antibodies according to standard protocols.
-
Visualize bands using an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement by measuring the change in thermal stability of a protein upon ligand binding.[4][5]
Materials:
-
Cells of interest
-
Kinase inhibitor stock solution
-
Complete cell culture medium
-
Ice-cold PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis equipment (e.g., for freeze-thaw)
-
Western blot reagents and antibodies for the target protein
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of the inhibitor or a vehicle control for a specific duration at 37°C.[4]
-
-
Cell Harvesting and Heating:
-
Cell Lysis:
-
Lyse the cells by methods such as freeze-thaw cycles.[4]
-
-
Analysis:
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein by Western blot. An increase in the amount of soluble protein at higher temperatures in inhibitor-treated samples indicates target engagement.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with kinase inhibitors.
Caption: A diagram illustrating the difference between on-target and off-target kinase inhibition.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Troubleshooting Xenograft Tumor Growth Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vivo xenograft studies, specifically focusing on poor tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing poor or inconsistent tumor growth inhibition in a xenograft study?
Poor tumor growth inhibition can stem from a variety of factors, categorized into four main areas: the animal model, the tumor cells, the therapeutic agent, and the experimental protocol.[1] Key issues include:
-
Animal-Related Factors: Host immune rejection of the xenograft, even in immunodeficient mice, and poor animal health can significantly impact tumor growth and treatment response.[2][3][4]
-
Tumor Cell-Related Factors: The intrinsic characteristics of the cancer cell line, such as resistance to the therapeutic agent, genetic drift after multiple passages, and improper implantation techniques, are critical.[5][6][7]
-
Therapeutic Agent-Related Factors: Suboptimal drug dosage, inappropriate administration route, poor bioavailability, and the development of acquired resistance can all lead to a lack of efficacy.[1]
-
Protocol-Related Factors: Flaws in the experimental design, inconsistent drug administration, and incorrect statistical analysis can obscure true therapeutic effects.[8][9][10]
Q2: How can I determine the optimal starting tumor volume for initiating treatment?
Initiating treatment at the right tumor volume is crucial for obtaining meaningful data.
| Parameter | Recommendation | Rationale |
| Typical Starting Volume | 100-200 mm³ | Allows for a sufficient window to observe treatment effects before tumors in the control group become too large, necessitating euthanasia.[10][11] |
| Maximum Tumor Volume | 1000-1500 mm³ | Ethical guidelines and animal welfare regulations often dictate euthanasia when tumors reach this size or become ulcerated.[9][12] |
| Considerations | Tumor Growth Rate | For rapidly growing tumors, treatment may need to be initiated at a smaller volume. |
| Therapeutic Mechanism | Some agents may be more effective on smaller, less established tumors. |
Table 1: Recommended Tumor Volumes for Treatment Initiation.
Q3: My control group tumors are not growing as expected. What could be the problem?
Several factors can lead to poor tumor growth in the control group:
-
Cell Viability and Number: Injecting a low number of viable cells or cells that are not in the logarithmic growth phase can result in poor tumor take rates.[1][13] Always check cell viability with a method like trypan blue exclusion before implantation.
-
Implantation Technique: Subcutaneous injection depth and the use of an extracellular matrix like Matrigel can significantly influence tumor establishment and growth.[1][13][14] Orthotopic implantation, while more complex, may provide a more suitable microenvironment for some tumor types.[15][16]
-
Host Immune Response: Even immunodeficient mouse strains like nude or SCID mice retain some level of innate immunity (e.g., NK cells, macrophages) that can clear implanted tumor cells.[3][4][5][17] More severely immunodeficient strains like NOD-SCID or NSG mice may be required.
-
Cell Line Characteristics: Some cell lines are inherently difficult to grow as xenografts.[5] It's essential to use well-characterized cell lines and consider that patient-derived xenografts (PDXs) may have variable growth rates.[6][18]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within Treatment Groups
High variability can mask the true effect of a therapeutic agent.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Detailed Protocol |
| Inconsistent Tumor Cell Implantation | Standardize the injection procedure. | Protocol: Ensure a single, well-trained individual performs all implantations. Use a consistent number of viable cells suspended in a fixed volume. Inject into the same anatomical location (e.g., right flank) for all animals.[1] |
| Variable Animal Health | Implement a robust animal health monitoring program. | Protocol: Acclimate animals for at least one week before the study begins.[2] Monitor body weight, food and water consumption, and overall appearance daily.[2] Exclude any animals showing signs of illness unrelated to the tumor or treatment.[1] |
| Heterogeneity of Tumor Cells | Characterize and standardize the cell line. | Protocol: Use cells from a low passage number to minimize genetic drift.[19] If high heterogeneity is suspected, consider single-cell cloning to establish a more uniform population.[1] |
Table 2: Troubleshooting High Tumor Growth Variability.
Workflow for Minimizing Variability:
Issue 2: Lack of Expected Tumor Growth Inhibition
When a therapeutic agent fails to inhibit tumor growth as anticipated.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Detailed Protocol |
| Suboptimal Dosing or Schedule | Perform a dose-response study. | Protocol: Test a range of doses and administration frequencies to determine the optimal therapeutic window.[1] Monitor for signs of toxicity at higher doses. |
| Poor Drug Bioavailability | Evaluate different administration routes. | Protocol: Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[20][21][22][23] The choice depends on the drug's properties. IV administration provides immediate systemic circulation, while IP offers rapid absorption.[20][22] |
| Primary or Acquired Resistance | Assess the tumor's dependence on the drug's target pathway. | Protocol: Before starting the in vivo study, confirm the cell line's sensitivity to the drug in vitro. For acquired resistance, tumors can be harvested post-treatment to analyze molecular changes.[1] |
| Incorrect Xenograft Model | Select a model known to be sensitive to the drug class. | Protocol: Review literature for xenograft models that have shown responsiveness to similar therapeutic agents.[1] Patient-derived xenograft (PDX) models may better recapitulate the heterogeneity of human tumors.[24][25][26] |
Table 3: Troubleshooting Lack of Therapeutic Efficacy.
Decision Tree for Efficacy Failure:
Issue 3: Tumor Regression Followed by Rapid Regrowth
This phenomenon can occur even with initially effective therapies.
Possible Causes & Solutions:
-
Insufficient Treatment Duration: The treatment may not be long enough to eliminate all cancer cells, especially cancer stem cells, allowing for relapse after cessation of therapy.[1]
-
Selection of a Resistant Subclone: The initial tumor may harbor a small population of resistant cells that survive treatment and subsequently proliferate.[1]
-
Tumor Microenvironment: The host microenvironment can contribute to therapy resistance and tumor regrowth.
Signaling Pathway Implication (Example: Acquired Resistance):
To investigate this, it is recommended to extend the study duration to monitor the regrowth phase after treatment stops.[8] This can provide valuable insights into the long-term efficacy of the therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. Innate cellular immunity and xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Innate Cellular Immune Response in Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.math.duke.edu [sites.math.duke.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in Innate Immunity to Overcome Immune Rejection during Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 22. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 24. innovitaresearch.com [innovitaresearch.com]
- 25. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Generation, evolution, interfering factors, applications, and challenges of patient-derived xenograft models in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for intracellular flow cytometry
Welcome to the Technical Support Center for Intracellular Flow Cytometry. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you optimize your fixation and permeabilization procedures for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of fixation and permeabilization in intracellular flow cytometry?
A1: Fixation is a crucial step that cross-links proteins, locking intracellular components in place and preventing their diffusion out of the cell after the cell membrane is permeabilized.[1] Permeabilization follows fixation and creates pores in the cell membrane, allowing antibodies to enter and bind to their intracellular targets.[1]
Q2: When should I perform surface marker staining in relation to intracellular staining?
A2: For most protocols, it is advisable to stain for surface markers before fixation and permeabilization. This is because the fixation and permeabilization process can alter some surface antigen epitopes, which could affect antibody binding.[2]
Q3: Can I store my cells after fixation?
A3: Yes, cells can often be stored after fixation. For instance, after fixation with paraformaldehyde (PFA), cells can be resuspended in PBS and stored overnight at 4°C.[1] Cells treated with methanol can also be stored at -20 to -80°C for an extended period without significant loss of signal for many intracellular antigens.[2]
Q4: Why is a protein transport inhibitor, like Brefeldin A or Monensin, necessary for cytokine staining?
A4: For secreted proteins such as cytokines, a protein transport inhibitor is essential to trap these proteins inside the cell. Without it, the cytokines would be secreted and unavailable for intracellular detection.[2]
Q5: Are all fluorochromes compatible with every fixation and permeabilization method?
A5: No, not all fluorochromes are compatible with all methods. For example, methanol-based permeabilization can denature protein-based fluorophores like PE and APC, leading to a loss of signal.[2] It is important to choose fluorochromes that are resistant to the chosen permeabilization agent.[2]
Troubleshooting Guide
This section addresses common problems encountered during intracellular flow cytometry, their possible causes, and recommended solutions.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Insufficient Antibody Concentration | Titrate the antibody to determine the optimal concentration for your experiment. You may need to increase the antibody concentration.[3][4] |
| Low Antigen Expression | For antigens with low expression, consider using a brighter fluorochrome or a two-step staining protocol (e.g., biotinylated primary antibody followed by a fluorescently labeled streptavidin) to amplify the signal.[3][5] |
| Inadequate Fixation/Permeabilization | The target antigen may be inaccessible. Ensure that the chosen fixation and permeabilization method is appropriate for the target of interest (e.g., cytoplasmic vs. nuclear).[3][6] Optimize incubation times and reagent concentrations. |
| Improper Antibody Storage | Ensure antibodies are stored according to the manufacturer's instructions, typically at 2-8°C and protected from light. Avoid repeated freeze/thaw cycles.[5] |
| Fluorochrome Photobleaching | Protect fluorescently labeled antibodies and stained samples from prolonged exposure to light.[5] |
| Incorrect Staining Temperature or Time | Optimize the incubation time and temperature for antibody staining. Performing all steps at 4°C with cold reagents can sometimes help.[3][5] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| High Antibody Concentration | Using too much antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration that gives a good signal-to-noise ratio.[3][4] |
| Inadequate Washing | Increase the number of wash steps after antibody incubation to ensure all unbound antibodies are removed.[3][7] Including a low concentration of a detergent like Tween-20 in the wash buffer can also help.[8] |
| Fc Receptor Binding | Non-specific binding can occur if the Fc region of the antibody binds to Fc receptors on the cell surface. Use an Fc receptor blocking reagent or include blocking serum from the same species as the secondary antibody.[4] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[5] Note that some viability dyes like propidium iodide (PI) and 7-AAD are not compatible with fixation, so a fixable viability dye should be used.[9] |
| High Autofluorescence | Some cell types are naturally more autofluorescent. Use a brighter fluorochrome to overcome the background, or use fluorochromes that emit in the red channel where autofluorescence is typically lower.[3][7] |
Detailed Experimental Protocols
Protocol 1: Intracellular Staining of Cytokines (Formaldehyde/Saponin Method)
This protocol is suitable for detecting cytoplasmic proteins like cytokines.
-
Cell Stimulation: Stimulate cells with an appropriate agent (e.g., PMA and ionomycin) to induce cytokine production.[10][11]
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to retain the cytokines within the cells.[2]
-
Surface Staining: If desired, perform cell surface staining with fluorochrome-conjugated antibodies.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µl of 4% paraformaldehyde (PFA).
-
Incubate for 20 minutes at room temperature.[1]
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a permeabilization buffer containing a detergent like saponin.
-
Incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells twice with the permeabilization buffer.
-
Add the fluorochrome-conjugated anti-cytokine antibody diluted in the permeabilization buffer.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with the permeabilization buffer.
-
Resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA) for flow cytometry analysis.
-
Protocol 2: Intracellular Staining of Transcription Factors (e.g., FoxP3)
This protocol is optimized for nuclear antigens.
-
Surface Staining (Optional): Perform staining for cell surface markers as needed.[12]
-
Fixation and Permeabilization:
-
Wash the cells and resuspend them in 1 ml of a 1X Fix/Perm buffer.
-
Incubate for 45 minutes at room temperature in the dark.[12]
-
-
Washing:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells with 2 ml of 1X Permeabilization Buffer.[12]
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µl of 1X Permeabilization Buffer.
-
Add the recommended amount of the anti-transcription factor antibody.
-
Incubate for 30-45 minutes at 4°C in the dark.[12]
-
-
Final Washes and Acquisition:
-
Wash the cells twice with 2 ml of 1X Permeabilization Buffer.[12]
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Key Reagent Comparison
The choice of fixative and permeabilizing agent is critical and depends on the target antigen and its location.
| Reagent | Type | Mechanism of Action | Typical Concentration | Best For | Considerations |
| Formaldehyde/Paraformaldehyde | Aldehyde Fixative | Cross-links proteins, preserving cell morphology.[13][14] | 1-4% | General intracellular antigens, surface marker preservation. | Can be combined with various permeabilization agents. Methanol-free formaldehyde is recommended to prevent premature permeabilization.[6][15] |
| Methanol | Alcohol Permeabilizing Agent | Dissolves lipids and denatures proteins, creating large pores in membranes.[13] | 90% (ice-cold) | Phosphorylated proteins and some nuclear antigens.[16] | Can denature some surface epitopes and protein-based fluorochromes (PE, APC).[17] |
| Saponin | Detergent Permeabilizing Agent | Interacts with cholesterol in the cell membrane to form pores.[18] | 0.1-0.5% | Cytoplasmic antigens. Good for preserving surface markers.[18] | Permeabilization is reversible, so saponin must be included in all subsequent wash and staining buffers.[19] |
| Triton X-100 | Detergent Permeabilizing Agent | A non-ionic detergent that creates pores in both the plasma and nuclear membranes.[18] | 0.1-0.3% | Nuclear antigens. | Can lyse cells if incubated for too long.[2] May extract proteins from the membrane.[18] |
Visual Guides
Caption: General workflow for intracellular flow cytometry staining.
// Weak Signal Branch cause_weak_1 [label="Low Antibody Conc.?"]; solution_weak_1 [label="Titrate/Increase Ab Conc.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cause_weak_2 [label="Low Antigen Expression?"]; solution_weak_2 [label="Use Brighter Fluorochrome\nor Signal Amplification", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cause_weak_3 [label="Inadequate Permeabilization?"]; solution_weak_3 [label="Optimize Fix/Perm Protocol", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// High Background Branch cause_high_1 [label="High Antibody Conc.?"]; solution_high_1 [label="Titrate/Decrease Ab Conc.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cause_high_2 [label="Inadequate Washing?"]; solution_high_2 [label="Increase Wash Steps", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cause_high_3 [label="Dead Cells Present?"]; solution_high_3 [label="Use Fixable Viability Dye", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
problem -> weak_signal; problem -> high_background;
weak_signal -> cause_weak_1 -> solution_weak_1; weak_signal -> cause_weak_2 -> solution_weak_2; weak_signal -> cause_weak_3 -> solution_weak_3;
high_background -> cause_high_1 -> solution_high_1; high_background -> cause_high_2 -> solution_high_2; high_background -> cause_high_3 -> solution_high_3; }
Caption: Troubleshooting decision tree for common issues.
References
- 1. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. biocompare.com [biocompare.com]
- 10. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. ptglab.com [ptglab.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 19. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Analysis of Uzansertib Phosphate and Other PIM Kinase Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Uzansertib (INCB053914), a potent pan-PIM kinase inhibitor, with other notable PIM inhibitors currently under investigation for the treatment of hematological malignancies. The information presented is collated from publicly available preclinical data to assist researchers in evaluating the therapeutic potential of these agents.
Introduction to PIM Kinases and Their Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell proliferation, survival, and metabolism.[1] Overexpression of PIM kinases is a hallmark of various hematological cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL), making them an attractive therapeutic target.[1][2] PIM kinase inhibitors are being developed as both single agents and in combination therapies to improve outcomes for patients with these malignancies.[3][4]
Biochemical Potency of PIM Inhibitors
A critical initial assessment of a kinase inhibitor is its biochemical potency against its target enzymes. The table below summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for Uzansertib phosphate and other selected PIM inhibitors against the three PIM isoforms. Lower values indicate greater potency.
| Inhibitor | PIM1 | PIM2 | PIM3 | Target Specificity |
| Uzansertib (INCB053914) | 0.24 nM (IC50) [5] | 30 nM (IC50) [5] | 0.12 nM (IC50) [5] | Pan-PIM |
| AZD1208 | 0.4 nM (IC50)[6] | 5.0 nM (IC50)[6] | 1.9 nM (IC50)[6] | Pan-PIM |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Pan-PIM |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | PIM1/3 > PIM2 |
| GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) | Pan-PIM |
| SEL24-B489 (MEN1703) | - | - | - | Dual PIM/FLT3 |
Note: IC50 and Ki values are from different studies and may not be directly comparable due to variations in assay conditions.
Cellular Efficacy in Hematological Cancer Cell Lines
The anti-proliferative activity of PIM inhibitors is a key indicator of their potential therapeutic efficacy. The following table presents the 50% growth inhibition (GI50) or IC50 values of Uzansertib and its comparators in a panel of hematological cancer cell lines.
| Cell Line | Cancer Type | Uzansertib (GI50/IC50, nM) | AZD1208 (GI50, nM) | PIM447 (IC50, µM) | SGI-1776 (IC50, µM) | SEL24-B489 (IC50, µM) |
| MOLM-16 | AML | 13.2 - 230[5] | <1000[6] | - | - | 3-5 |
| MV4-11 | AML | - | <1000[6] | - | - | - |
| KG-1a | AML | - | <1000[6] | - | - | - |
| EOL-1 | AML | - | <1000[6] | - | - | - |
| Kasumi-3 | AML | - | <1000[6] | - | - | - |
| MM.1S | Multiple Myeloma | 13.2 - 230[5] | - | 0.2 - 3.3 | >3 | - |
| U266 | Multiple Myeloma | - | - | 0.2 - 3.3 | ~3 (cytotoxic effect) | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The range for Uzansertib reflects mean values across various hematological cell lines.[5]
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT pathway. Upon activation by cytokines and growth factors, STAT transcription factors upregulate the expression of PIM kinases. The PIM kinases, in turn, phosphorylate a wide range of downstream substrates to promote cell survival and proliferation.
Caption: PIM kinase signaling pathway and points of inhibition.
Experimental Workflow for Efficacy Comparison
A standardized workflow is essential for the objective comparison of PIM inhibitor efficacy. The following diagram outlines a typical experimental process for determining and comparing the anti-proliferative and target engagement effects of different PIM inhibitors in cancer cell lines.
Caption: Workflow for in vitro comparison of PIM inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the anti-proliferative effects of PIM inhibitors.
Materials:
-
Hematological cancer cell lines
-
Complete culture medium
-
96-well microplates
-
PIM inhibitors (e.g., Uzansertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the PIM inhibitors in culture medium. Add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values by plotting cell viability against the logarithm of the inhibitor concentration using a non-linear regression model.
Western Blot Analysis for Phosphorylated Downstream Targets
This protocol is used to determine the on-target effect of PIM inhibitors by measuring the phosphorylation status of their downstream substrates.
Materials:
-
Cell lysates from inhibitor-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46), and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with PIM inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a potent pan-PIM kinase inhibitor with significant anti-proliferative activity across a range of hematological cancer cell lines.[5] Its high biochemical potency against all three PIM isoforms translates to effective inhibition of downstream signaling pathways. When comparing Uzansertib to other PIM inhibitors, it is important to consider their specificities (pan-PIM vs. isoform-selective or dual inhibitors) and their cellular efficacies in relevant cancer models. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies to further elucidate the therapeutic potential of these promising anti-cancer agents. Combination studies of PIM inhibitors with other targeted therapies are also an active area of research that may lead to improved clinical outcomes.[3][4]
References
- 1. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating INCB053914: A Comparative Guide to On-Target Effects in a New Cell Line
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the on-target effects of the pan-PIM kinase inhibitor INCB053914 in a novel cell line. It offers a comparative analysis with other pan-PIM inhibitors, AZD1208 and PIM447, supported by experimental data and detailed protocols.
Introduction to INCB053914 and PIM Kinase Inhibition
INCB053914 is a potent and selective, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are a family of serine/threonine kinases that are overexpressed in a variety of hematological malignancies and solid tumors.[2] They play a crucial role in regulating cell survival, proliferation, and apoptosis by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD and components of the mTORC1 signaling pathway.[1] By inhibiting all three PIM isoforms, INCB053914 aims to overcome the functional redundancy and compensatory upregulation often observed when targeting a single isoform.[1] This guide outlines the necessary experiments to confirm that INCB053914 effectively engages its intended targets in a new cellular context and provides a benchmark for its performance against other well-characterized pan-PIM inhibitors.
Comparative On-Target Efficacy
To objectively assess the on-target effects of INCB053914, its performance should be compared against other pan-PIM kinase inhibitors, such as AZD1208 and PIM447. The following table summarizes their reported biochemical potencies. It is important to note that a direct comparison of cellular potencies requires these inhibitors to be tested side-by-side in the same cell line under identical experimental conditions.
| Inhibitor | Target | IC50 / Ki (nM) | Reference |
| INCB053914 | PIM1 | IC50: 0.24 | [3] |
| PIM2 | IC50: 30 | [3] | |
| PIM3 | IC50: 0.12 | [3] | |
| AZD1208 | PIM1 | IC50: 0.4, Ki: 0.1 | [4][5] |
| PIM2 | IC50: 5.0, Ki: 1.92 | [4][5] | |
| PIM3 | IC50: 1.9, Ki: 0.4 | [4][5] | |
| PIM447 (LGH447) | PIM1 | Ki: 0.006 | [6] |
| PIM2 | Ki: 0.018 | [6] | |
| PIM3 | Ki: 0.009 | [6] |
Experimental Validation of On-Target Effects
The following sections detail the experimental protocols required to validate the on-target effects of INCB053914 in a new cell line.
Signaling Pathway Analysis: Western Blotting
A key method to confirm on-target activity is to measure the phosphorylation status of known downstream substrates of PIM kinases. A reduction in the phosphorylation of these substrates upon treatment with INCB053914 indicates successful target engagement.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Seed the new cell line in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with increasing concentrations of INCB053914, AZD1208, and PIM447 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of PIM substrates (e.g., anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-p70S6K (Thr389)) and their corresponding total protein antibodies, as well as a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Direct Target Engagement: In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of INCB053914 to inhibit the enzymatic activity of PIM kinases.
Experimental Protocol: In Vitro PIM Kinase Activity Assay
-
Reagents: Recombinant PIM1, PIM2, and PIM3 enzymes, a suitable substrate (e.g., a peptide derived from BAD), ATP, and the inhibitors (INCB053914, AZD1208, PIM447).
-
Assay Setup: In a 96-well plate, combine the recombinant PIM kinase, the substrate, and serial dilutions of the inhibitors in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP) or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value for each inhibitor against each PIM isoform.
Cellular Phenotype Assessment: Cell Viability Assay
To determine the functional consequence of PIM kinase inhibition, a cell viability assay is performed. This measures the impact of the inhibitors on cell proliferation and survival.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed the new cell line into 96-well plates at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of INCB053914, AZD1208, and PIM447 for a prolonged period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Measurement: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the percentage of viable cells against the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value for each inhibitor.
Visualizing Pathways and Workflows
To further clarify the experimental design and the biological context, the following diagrams are provided.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. origene.com [origene.com]
- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unlocking Synergistic Potential: Uzansertib Phosphate in Combination with Chemotherapy
For Immediate Release
A growing body of preclinical evidence highlights the synergistic anti-tumor effects of Uzansertib (also known as Onvansertib), a potent and selective Polo-like kinase 1 (PLK1) inhibitor, when used in combination with various chemotherapy agents. This guide provides a comprehensive comparison of Uzansertib's performance with alternative treatments, supported by experimental data, for researchers, scientists, and drug development professionals. The findings suggest that combination therapy with Uzansertib could represent a promising strategy to enhance treatment efficacy and overcome resistance in various cancer types, particularly in breast and ovarian cancers.
Enhanced Efficacy in Combination Therapy
Preclinical studies have consistently demonstrated that Uzansertib in combination with the taxane chemotherapy agent, paclitaxel, results in a synergistic reduction in cancer cell viability and tumor growth. This effect has been observed in both hormone receptor-positive (HR+) and triple-negative breast cancer (TNBC) models, as well as in platinum-resistant ovarian cancer.
In Vitro Synergistic Effects
The combination of Uzansertib and paclitaxel has been shown to synergistically inhibit the proliferation of a panel of breast cancer cell lines. The synergy of this combination is quantified by the Combination Index (CI), where a value less than 1 indicates a synergistic effect.
| Cell Line | Cancer Type | Uzansertib IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) | Reference |
| SUM149 | Triple-Negative Breast Cancer | 48.5 | 5.5 | 0.54 | [1] |
| SUM159 | Triple-Negative Breast Cancer | 49.4 | 4.1 | 0.54 | [1] |
| MCF7 | HR+ Breast Cancer | - | - | Synergistic | [2][3] |
| T-47D | HR+ Breast Cancer | - | - | Synergistic | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
In Vivo Tumor Growth Inhibition
In vivo studies using patient-derived xenograft (PDX) models of breast and ovarian cancer have corroborated the synergistic effects observed in vitro. The combination of Uzansertib and paclitaxel led to significant tumor regression and prolonged survival compared to either agent alone.[2][3][4]
| Cancer Model | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| HR+ Breast Cancer PDX | Uzansertib + Paclitaxel | Enhanced anti-tumor activity compared to monotherapies in 8 PDX models. | Overcame paclitaxel resistance and delayed tumor relapse. | [2][3] |
| TNBC Xenograft (SUM159) | Uzansertib + Paclitaxel | Significantly decreased tumor volume compared to paclitaxel alone. | - | [5] |
| Platinum-Resistant Ovarian Cancer PDX | Uzansertib + Paclitaxel | Significantly increased survival compared to single agents. | Combination was well-tolerated. | [4] |
Mechanism of Synergistic Action
The synergistic effect of Uzansertib and paclitaxel stems from their complementary mechanisms of action targeting different phases of the cell cycle, ultimately leading to enhanced cancer cell death.
Paclitaxel disrupts microtubule dynamics, leading to a mitotic arrest in the G2/M phase of the cell cycle. Uzansertib, by inhibiting PLK1, a key regulator of mitosis, further exacerbates this mitotic arrest. This combined assault on mitotic progression triggers a cascade of events, including DNA damage and the induction of apoptosis (programmed cell death).[2][3][6] Furthermore, the combination has been shown to decrease the expression of the oncoprotein c-MYC, which is involved in cell proliferation and survival.[3]
Caption: Mechanism of synergy between Uzansertib and Paclitaxel.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Cell cycle distribution was analyzed by flow cytometry using staining for DNA content and a marker for mitotic cells.
-
Cell Preparation: Cells were harvested and fixed.
-
Staining: Cells were stained with a DNA dye (e.g., Propidium Iodide or DAPI) and an antibody against a mitotic marker, such as phospho-histone H3 (pHH3).
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on DNA content and pHH3 positivity.
Apoptosis Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells were fixed and permeabilized.
-
Labeling: DNA strand breaks were labeled with TdT enzyme and a fluorescently labeled dUTP.
-
Detection: The fluorescent signal from the incorporated dUTP was detected by flow cytometry or fluorescence microscopy.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Tumor Implantation: Human tumor cells or tissues were implanted into immunocompromised mice.
-
Treatment: Once tumors reached a specified size, mice were treated with Uzansertib (administered orally), paclitaxel (administered intravenously or intraperitoneally), the combination of both, or a vehicle control.[3][4][5]
-
Tumor Measurement: Tumor volume was measured regularly to assess the rate of tumor growth or regression.
-
Endpoint Analysis: At the end of the study, tumors could be excised for further analysis, and survival data was collected.
Future Directions
The promising preclinical data for the combination of Uzansertib and paclitaxel has led to the initiation of clinical trials to evaluate the safety and efficacy of this combination in patients with metastatic triple-negative breast cancer (NCT05593328).[7] Further research is also warranted to explore the synergistic potential of Uzansertib with other chemotherapy agents, such as doxorubicin and gemcitabine, in a broader range of cancer types. While initial searches for preclinical data on these specific combinations with Uzansertib were not fruitful, the known mechanisms of action of PLK1 inhibitors suggest potential for synergy with DNA-damaging agents and antimetabolites.[8][9] The continued investigation of these combination strategies holds the potential to offer new and improved treatment options for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. cardiffoncology.com [cardiffoncology.com]
- 3. cardiffoncology.com [cardiffoncology.com]
- 4. Onvansertib and paclitaxel combined in platinum-resistant ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Acute Myeloid Leukemia Models: INCB053914 vs. AZD1208
A Comparative Analysis of Two Potent Pan-PIM Kinase Inhibitors
In the landscape of targeted therapies for acute myeloid leukemia (AML), the PIM serine/threonine kinases have emerged as a critical node in oncogenic signaling. Upregulation of PIM kinases is a hallmark of various hematologic malignancies, including AML, where they play a pivotal role in cell survival, proliferation, and resistance to apoptosis. This guide provides a detailed comparison of two promising pan-PIM kinase inhibitors, INCB053914 and AZD1208, based on preclinical data from AML models.
At a Glance: Key Compound Characteristics
Both INCB053914 and AZD1208 are potent, orally bioavailable, small-molecule inhibitors targeting all three PIM kinase isoforms (PIM1, PIM2, and PIM3). Their development represents a key strategy to counteract the pro-survival signals driven by PIM kinases in AML.
| Feature | INCB053914 | AZD1208 |
| Target | Pan-PIM Kinase (PIM1, PIM2, PIM3) | Pan-PIM Kinase (PIM1, PIM2, PIM3) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Reported AML Cell Line Sensitivity | MOLM-16, KG-1a, and others | MOLM-16, KG-1a, MV4-11, EOL-1, Kasumi-3 |
| Key Downstream Effects | Inhibition of pBAD, p4E-BP1, pp70S6K | Inhibition of pBAD, p4E-BP1, p-p70S6K, pS6; Induction of apoptosis and cell cycle arrest |
In Vitro Performance in AML Cell Lines
Both inhibitors have demonstrated potent anti-proliferative activity across a range of AML cell lines. A frequently utilized and sensitive cell line for both compounds is MOLM-16, which is characterized by a FLT3-ITD mutation, a common genetic alteration in AML that often leads to PIM kinase upregulation.
Table 1: Comparative In Vitro Activity of INCB053914 and AZD1208 in AML Cell Lines
| Parameter | INCB053914 | AZD1208 |
| Enzymatic IC50 (PIM1/2/3) | Not explicitly stated in provided search results | <5 nM for all three isoforms[1][2] |
| Cellular Potency (AML cell lines) | GI50 <100 nM in over 50% of AML cell lines tested[3] | GI50 <1 µM in sensitive AML cell lines (e.g., MOLM-16, KG-1a)[1][4] |
| Effect on MOLM-16 Cell Proliferation | Potent inhibition[5] | Potent inhibition, with GI50 values less than 100 nM[4] |
| Reported Downstream Signaling Inhibition | Dose-dependent inhibition of BAD phosphorylation.[5] Inhibition of p70S6K and 4E-BP1 phosphorylation in primary AML blasts.[6] | Dose-dependent reduction in phosphorylation of BAD, 4EBP1, p70S6K, and S6.[1] |
| Apoptosis Induction | Implied through inhibition of pro-survival signaling | Induces apoptosis, evidenced by increased cleaved caspase 3.[1] |
| Cell Cycle Effects | Not explicitly detailed in provided search results | Causes cell cycle arrest.[1] |
In Vivo Efficacy in AML Xenograft Models
The anti-tumor activity of both INCB053914 and AZD1208 has been validated in vivo using AML xenograft models, most notably with MOLM-16 cells.
Table 2: Comparative In Vivo Efficacy in MOLM-16 Xenograft Models
| Parameter | INCB053914 | AZD1208 |
| Animal Model | SCID mice[5] | CB17 SCID mice[4] |
| Dosing Regimen | Oral gavage, twice daily (BID)[5] | Oral gavage, once daily (QD)[4] |
| Reported Efficacy | Dose-dependent tumor growth inhibition. At 30 mg/kg BID, 96% tumor growth inhibition was observed, with partial regression in 6 of 8 mice.[5] | Dose-dependent inhibition of tumor growth. At 30 mg/kg QD, slight tumor regression was observed.[4] |
| Pharmacodynamic (PD) Effects | Dose-dependent inhibition of BAD phosphorylation in tumors (IC50 = 70 nM).[5] | Strong suppression of pBAD, p4EBP1, and p-p70S6K in tumors for up to 12 hours post-dose.[4] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both inhibitors is the blockade of the PIM kinase signaling pathway, which intersects with other critical pro-survival pathways in AML, such as the JAK/STAT and PI3K/AKT/mTOR pathways.
Caption: PIM Kinase Signaling Pathway in AML.
The evaluation of these compounds typically follows a standardized preclinical workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for PIM Inhibitors in AML.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments.
Cell Viability Assay
-
Cell Culture : AML cell lines (e.g., MOLM-16) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Plating : Cells are seeded into 96-well plates at a predetermined density.
-
Treatment : Cells are treated with a serial dilution of INCB053914 or AZD1208 for a specified duration (typically 72 hours).
-
Viability Assessment : Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal growth inhibitory concentration (GI50).
Western Blotting for Phospho-Proteins
-
Cell Lysis : Following treatment with the PIM inhibitor, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., pBAD, BAD, p4E-BP1, 4E-BP1).
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Implantation : An appropriate number of AML cells (e.g., 5 x 10^6 MOLM-16 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or NSG mice).[4][7]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Mice are randomized into treatment and vehicle control groups. The PIM inhibitor is administered orally at specified doses and schedules.[4][5]
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[5]
-
Pharmacodynamic Analysis : At the end of the study, or at specified time points after the final dose, tumors are excised, and lysates are prepared for Western blot analysis to confirm target engagement in vivo.[4][5]
Conclusion
Both INCB053914 and AZD1208 demonstrate compelling preclinical activity as pan-PIM kinase inhibitors in AML models. They effectively inhibit PIM signaling, leading to reduced cell proliferation and, in the case of AZD1208, induction of apoptosis and cell cycle arrest. In vivo, both compounds exhibit significant anti-tumor efficacy in the MOLM-16 xenograft model. While direct comparative studies are not publicly available, the existing data suggest that both are potent agents worthy of clinical investigation in AML. The choice between these or other PIM inhibitors in a clinical setting will likely depend on their respective safety profiles, pharmacokinetic properties, and potentially on specific molecular subtypes of AML. Further research, including clinical trials, will be necessary to fully elucidate their therapeutic potential.[8][9][10]
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 6. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Role of PIM2 in Uzansertib Phosphate Resistance
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell survival, proliferation, and metabolic adaptation.[1][2][3] Their established role as proto-oncogenes and their overexpression in a wide array of hematological and solid tumors have positioned them as attractive targets for cancer therapy.[4][5] Uzansertib (INCB053914) is a potent, orally available, ATP-competitive pan-PIM kinase inhibitor that has shown broad anti-proliferative activity across various hematologic tumor cell lines.[6][7][8] However, as with many targeted therapies, the emergence of drug resistance remains a significant clinical challenge.[5][9]
PIM2, in particular, has been implicated in promoting tumorigenesis and conferring resistance to various chemotherapeutic agents.[1][10][11] Given that Uzansertib is less potent against PIM2 compared to PIM1 and PIM3, PIM2 presents a compelling candidate for investigation as a mediator of resistance. This guide provides a comprehensive framework for researchers aiming to validate the role of PIM2 in acquired resistance to Uzansertib phosphate. It outlines key signaling pathways, compares Uzansertib with other PIM inhibitors, and offers detailed experimental protocols to test this hypothesis.
Comparative Analysis of PIM Kinase Inhibitors
Understanding the landscape of PIM inhibitors is crucial for contextualizing resistance mechanisms. Uzansertib is a pan-inhibitor, but its efficacy varies across the PIM isoforms. Other inhibitors have different selectivity profiles and mechanisms of action, which can inform the experimental design.
| Inhibitor | Target(s) | Mechanism of Action | Key Reported Effects |
| Uzansertib (INCB053914) | Pan-PIM (PIM1, PIM2, PIM3) | ATP-competitive | Inhibits proliferation in hematological cancer cell lines (IC50: 3-300 nM); dose-dependently inhibits tumor growth in AML and MM xenografts.[6][7] |
| AZD1208 | Pan-PIM | ATP-competitive | Suppresses phosphorylation of BAD; inhibits growth in AML cell lines and xenografts.[1] Does not induce apoptosis effectively as a single agent.[12][13] |
| JP11646 | PIM2-selective | Non-ATP competitive | Downregulates PIM2 mRNA and protein expression; induces apoptosis and shows significant anti-tumor efficacy in multiple myeloma and solid tumors.[1][10][13] |
| SGI-1776 | Pan-PIM | ATP-competitive | Induces G1 arrest and apoptosis in prostate cancer cells.[1] Clinical development was terminated due to cardiac toxicity.[12] |
Table 1: Comparison of Select PIM Kinase Inhibitors. This table highlights the different characteristics of key PIM inhibitors, providing a basis for comparative studies.
Uzansertib Potency Against PIM Isoforms
Biochemical assays reveal differences in Uzansertib's potency, a key factor in potential resistance mechanisms.
| Kinase Isoform | IC50 (nM) |
| PIM1 | 0.24 |
| PIM2 | 30 |
| PIM3 | 0.12 |
Table 2: Uzansertib (INCB053914) IC50 Values. Data shows Uzansertib is significantly less potent against PIM2 compared to PIM1 and PIM3, suggesting that incomplete inhibition or overexpression of PIM2 could be a viable resistance strategy for cancer cells.[6][7]
The PIM2 Signaling Axis: A Hub for Survival and Resistance
PIM2 is a downstream effector of the JAK/STAT pathway and regulates a multitude of substrates involved in cell survival, protein synthesis, and apoptosis evasion.[1][14] Its activation promotes cancer cell growth and has been shown to confer resistance to drugs like imatinib and cisplatin.[1][15][16]
Key downstream targets of PIM2 include:
-
BAD (Bcl-2-associated death promoter): PIM2 phosphorylates BAD, preventing it from interacting with and inhibiting anti-apoptotic proteins like BCL-2, thereby promoting cell survival.[1][13][15]
-
4E-BP1 (eIF4E-binding protein 1): Phosphorylation of 4E-BP1 by PIM2 leads to its inactivation, releasing the translation initiation factor eIF4E and promoting the synthesis of proteins crucial for cell growth and proliferation, such as c-MYC.[1][10]
-
NF-κB (Nuclear Factor kappa B): PIM2 can activate the NF-κB pathway, a central mediator of inflammation, cell survival, and chemoresistance.[1][4][14]
-
c-MYC: PIM2 can stabilize the c-MYC oncoprotein, enhancing its transforming activity.[1]
Figure 1. PIM2 Signaling Pathway. This diagram illustrates how upstream signals like cytokines activate PIM2, which then phosphorylates multiple downstream targets to inhibit apoptosis and promote cell proliferation and drug resistance. Uzansertib acts by inhibiting PIM2 kinase activity.
Experimental Framework for Validating PIM2-Mediated Resistance
This section provides a logical workflow and detailed protocols for researchers to investigate and validate the role of PIM2 in Uzansertib resistance.
Figure 2. Experimental Workflow. A stepwise approach to generate, characterize, and validate PIM2's role in Uzansertib resistance, from in vitro models to in vivo confirmation.
Protocol 1: Generation of Uzansertib-Resistant Cell Lines
-
Cell Line Selection: Begin with a hematological cancer cell line known to be sensitive to Uzansertib (e.g., MOLM-16 for AML, KMS-12-BM for Multiple Myeloma).[6]
-
Initial Culture: Culture the parental cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Dose Escalation:
-
Expose cells to Uzansertib starting at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Once the cells resume a normal growth rate, gradually increase the concentration of Uzansertib in a stepwise manner.
-
Continue this process over several months until the cells can proliferate in the presence of a high concentration of Uzansertib (e.g., >1 µM).
-
-
Clonal Selection: Isolate single-cell clones from the resistant pool to ensure a homogenous population for subsequent experiments.
-
Maintenance: Continuously culture the established resistant cell line in medium containing the maintenance dose of Uzansertib to prevent reversion of the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed both parental (sensitive) and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat the cells with a serial dilution of Uzansertib (e.g., 0 to 10 µM) for 72 hours.
-
Viability Measurement:
-
For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent, which measures ATP levels as an indicator of viability, and read the luminescence.
-
-
Data Analysis: Normalize the readings to vehicle-treated controls and plot a dose-response curve. Calculate the IC50 value for both cell lines to quantify the shift in resistance.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Lyse parental and resistant cells (with and without Uzansertib treatment) using 1x lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: PIM2, phospho-BAD (Ser112), phospho-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensity to compare protein expression and phosphorylation levels.
Protocol 4: siRNA-Mediated Knockdown of PIM2
-
Transfection: In the Uzansertib-resistant cell line, transfect cells with either a PIM2-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm PIM2 knockdown via Western Blot or qRT-PCR.
-
Functional Assay: Seed the remaining transfected cells and perform a cell viability assay (Protocol 2) with Uzansertib.
-
Analysis: Compare the IC50 values of the PIM2-knockdown cells and the control cells. A significant decrease in the IC50 value upon PIM2 knockdown would functionally validate its role in conferring resistance.
Conclusion
Validating the molecular drivers of resistance to targeted therapies like Uzansertib is critical for developing next-generation inhibitors and rational combination strategies. PIM2 stands out as a prime suspect in mediating Uzansertib resistance due to its pro-survival functions and the drug's lower potency against it.[1][7] The experimental framework provided here offers a systematic and robust approach for researchers to dissect the role of PIM2. Confirmation of PIM2 as a resistance mechanism could pave the way for the clinical use of PIM2-selective inhibitors or combination therapies to overcome Uzansertib resistance, ultimately improving patient outcomes.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PIM2 | Cancer Genetics Web [cancer-genetics.org]
- 5. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Uzansertib | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prosurvival kinase PIM2 is a therapeutic target for eradication of chronic myeloid leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting PIM2 by JP11646 results in significant antitumor effects in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oss.jomh.org [oss.jomh.org]
- 15. pnas.org [pnas.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Kinase Inhibitor Uzansertib Phosphate (RXDX-105)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activity of Uzansertib phosphate (also known as RXDX-105 and INCB053914), a potent inhibitor of PIM and RET kinases. Its performance is compared with other established multi-kinase inhibitors targeting the RET proto-oncogene. All data presented is collated from publicly available research, with sources clearly cited to ensure transparency and facilitate further investigation.
Introduction to Uzansertib
Uzansertib is an orally available, ATP-competitive small molecule inhibitor targeting the three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases and the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] PIM kinases are key regulators of cell proliferation and survival and are often overexpressed in various cancers.[1] Similarly, activating mutations and fusions of the RET proto-oncogene are known oncogenic drivers in several tumor types, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[2][3] Uzansertib was developed to target these pathways, offering a potential therapeutic strategy for cancers dependent on PIM or RET signaling.
Cross-Validation of Kinase Activity
An essential aspect of preclinical drug evaluation is the cross-validation of a compound's activity across different laboratories. While comprehensive independent validation for Uzansertib is still emerging in the public domain, this guide compiles available data to offer a comparative snapshot. The majority of the publicly available potency data for Uzansertib on PIM kinases appears to originate from the developing company, Incyte Corporation.[4][5][6][7] However, some independent data on its RET-inhibition activity is available, allowing for a preliminary comparison.
Data Presentation: Biochemical Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Uzansertib and selected alternative RET inhibitors. Lower IC50 values denote higher potency. It is important to note that variations in assay conditions can influence IC50 values, and direct comparisons should be made with this in mind.
| Compound | Target Kinase | IC50 (nM) | Source (Lab/Publication) |
| Uzansertib (INCB053914) | PIM1 | 0.24 | Incyte Corp.[4][5] |
| PIM2 | 30 | Incyte Corp.[4][5] | |
| PIM3 | 0.12 | Incyte Corp.[4][5] | |
| Uzansertib (RXDX-105) | Wild-type RET | 0.33 | Ignyta, Inc.[8] |
| KIF5B-RET | 129 | Independent Investigators (cited in Drilon et al., 2019)[2] | |
| Cabozantinib (XL184) | RET | 5.2 | Exelixis, Inc.[9] |
| VEGFR2 | 0.035 | Exelixis, Inc.[10] | |
| MET | 1.3 | Exelixis, Inc.[10] | |
| Vandetanib (ZD6474) | RET | 130 | AstraZeneca[11] |
| VEGFR2 | 40 | AstraZeneca[11] | |
| EGFR | 500 | AstraZeneca[11] | |
| Lenvatinib (E7080) | RET | <10 | Eisai Inc.[12] |
| VEGFR2 (KDR) | 4.0 | Eisai Inc.[13] | |
| VEGFR3 (Flt-4) | 5.2 | Eisai Inc.[13] | |
| FGFR1 | <10 | Eisai Inc. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are generalized protocols for key assays used to determine the activity of kinase inhibitors like Uzansertib. These are based on standard methodologies reported in the cited literature.[8][9][14][15][16]
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Methodology:
-
Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, or a luminescence-based assay that measures ATP consumption, like ADP-Glo™.[14][16]
-
Reagents:
-
Purified recombinant kinase (e.g., PIM1, RET).
-
Kinase-specific substrate (e.g., a biotinylated peptide).
-
ATP at a concentration near its Km for the kinase.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitor (serial dilutions).
-
Detection reagents (e.g., Eu-labeled antibody and fluorescent tracer for TR-FRET, or ADP-Glo™ reagent).
-
-
Procedure:
-
Dispense the purified kinase into wells of a low-volume 384-well plate.
-
Add the test inhibitor across a range of concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO-only vehicle control (0% inhibition) and a potent, known inhibitor or no-enzyme control (100% inhibition).
-
Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable microplate reader (e.g., measuring the TR-FRET ratio or luminescence).
-
-
Data Analysis:
-
Normalize the raw data to the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.[15]
-
Cell-Based Target Engagement Assay (Phospho-Protein Western Blot)
Objective: To confirm that the inhibitor can enter cells and block the phosphorylation of its target kinase.
Methodology:
-
Cell Lines: Use cell lines with known constitutive activation of the target kinase (e.g., MOLM-16 for PIM, TT cells for RET C634W mutation, or LC-2/ad for CCDC6-RET fusion).[4][8]
-
Procedure:
-
Plate cells and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against the phosphorylated form of the target (e.g., anti-p-RET Y905) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate (ECL) and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein and loading control indicates on-target activity.
Cell Proliferation / Viability Assay (Cellular IC50 Determination)
Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Assay Format: Luminescence-based assays that measure cellular ATP levels, such as CellTiter-Glo®, are a common and robust method.[17]
-
Procedure:
-
Seed RET- or PIM-dependent cancer cells into 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 or GI50 (concentration for 50% growth inhibition) value.[14]
-
Conclusion
Uzansertib (RXDX-105) demonstrates potent, sub-nanomolar inhibitory activity against PIM1 and PIM3 kinases and low-nanomolar activity against wild-type RET in biochemical assays, primarily based on data from its developer.[4][8] When compared to other multi-kinase inhibitors, its potency against RET is notable. The available independent data on its activity against the KIF5B-RET fusion shows a higher IC50, highlighting the importance of the specific genetic context in determining inhibitor sensitivity.[2] The provided protocols offer a standardized framework for researchers to independently validate these findings and further explore the therapeutic potential of Uzansertib and other kinase inhibitors in relevant cancer models. As more data from independent laboratories becomes available, a more complete picture of Uzansertib's comparative efficacy will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activities of the targeted multi-tyrosine kinase inhibitor lenvatinib (E7080) against RET gene fusion-driven tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Delivery: A Comparative Guide to Uzansertib Phosphate Formulations
For researchers and drug development professionals, the effective in vivo delivery of therapeutic agents is paramount to preclinical success. This guide provides a comparative overview of available formulation strategies for Uzansertib phosphate (INCB053914), a potent pan-PIM kinase inhibitor. While direct, peer-reviewed comparative efficacy studies of different this compound formulations are not currently available in the public domain, this document synthesizes published preclinical data for its oral suspension and presents alternative solubilization protocols to inform formulation development.
This compound is an orally active, ATP-competitive inhibitor of PIM kinases 1, 2, and 3, which are crucial downstream effectors in signaling pathways promoting cell survival and proliferation.[1] Its therapeutic potential has been demonstrated in preclinical models of various hematologic malignancies.[2][3] The choice of formulation is critical for optimizing its pharmacokinetic and pharmacodynamic properties, thereby maximizing therapeutic efficacy.
Comparative In Vivo Efficacy and Pharmacokinetics
The primary body of published in vivo research on Uzansertib has utilized a suspension formulation for oral administration. The following tables summarize the key efficacy and pharmacokinetic data from these studies, alongside alternative vehicle formulations suggested by commercial suppliers for which in vivo efficacy data is not publicly available.
Table 1: Comparison of In Vivo Efficacy of Uzansertib Formulations in Xenograft Models
| Formulation/Vehicle | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Suspension in CMC-Na | SCID Mice | MOLM-16 (AML) | 30 mg/kg, PO, BID | 96% | 6 of 8 mice showed partial tumor regression. | [2] |
| Suspension in CMC-Na | SCID Mice | KMS-12-BM (MM) | 25-100 mg/kg, PO, BID | 43% - 88% | Dose-dependent inhibition. | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | N/A | N/A | Data not available | Suggested solubilization protocol. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | N/A | N/A | N/A | Data not available | Suggested solubilization protocol. | [1] |
| 10% DMSO, 90% Corn Oil | N/A | N/A | N/A | Data not available | Suggested solubilization protocol. | [1] |
N/A: Not Available in published literature. PO: Per os (by mouth); BID: Bis in die (twice a day); AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; CMC-Na: Carboxymethylcellulose sodium; DMSO: Dimethyl sulfoxide; PEG300: Polyethylene glycol 300; SBE-β-CD: Sulfobutylether-β-cyclodextrin.
Table 2: Pharmacokinetic Parameters of Oral Uzansertib Formulation
| Animal Model | Cell Line | Dose (mg/kg) | Cmax (nM) at 2h | AUC (0-16h) (nM*h) | Reference |
| SCID Mice | MOLM-16 (AML) | 30 | ~1500 | ~12000 | [2] |
| SCID Mice | KMS-12-BM (MM) | 100 | ~4000 | ~30000 | [2] |
Pharmacokinetic data for alternative formulations are not available.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of Uzansertib's mechanism and the context of its in vivo evaluation, the following diagrams illustrate the targeted PIM kinase signaling pathway and a general workflow for assessing the in vivo efficacy of different formulations.
Caption: PIM Kinase Signaling Pathway Inhibition by this compound.
Caption: General Workflow for In Vivo Efficacy Comparison of Formulations.
Experimental Protocols
The following is a representative experimental protocol for in vivo efficacy studies of Uzansertib based on published research.
1. Cell Lines and Culture:
-
MOLM-16 (human acute myeloid leukemia) and KMS-12-BM (human multiple myeloma) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Models:
-
Female severe combined immunodeficient (SCID) mice, aged 6-8 weeks, are used.
-
For tumor implantation, 5 x 10^6 MOLM-16 or KMS-12-BM cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored, and treatments are initiated when tumors reach a volume of approximately 150-200 mm³.
3. Formulation Preparation (Suspension):
-
This compound is prepared as a suspension in a vehicle consisting of carboxymethylcellulose sodium (CMC-Na) in water. A common concentration is 0.5% CMC-Na with 0.25% Tween 80.
-
The compound is weighed and mixed with the vehicle, followed by sonication to ensure a homogenous suspension.
4. In Vivo Efficacy Study:
-
Mice are randomized into vehicle control and treatment groups.
-
This compound suspension is administered by oral gavage (PO) twice daily (BID) at doses ranging from 25 to 100 mg/kg.
-
Tumor volumes are measured two to three times weekly with calipers and calculated using the formula: (length × width²)/2.
-
Animal body weights are recorded as a measure of toxicity.
-
The study duration is typically 15-21 days, or until tumor volume in the control group reaches a predetermined endpoint.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
5. Pharmacokinetic (PK) Analysis:
-
In satellite groups of tumor-bearing mice, a single oral dose of this compound is administered.
-
Blood samples are collected via cardiac puncture or tail vein at various time points (e.g., 0, 2, 4, 8, 16 hours) post-dose.
-
Plasma is isolated by centrifugation and stored at -80°C.
-
Uzansertib concentrations in plasma are determined using a validated LC-MS/MS method.
6. Pharmacodynamic (PD) Analysis:
-
Tumor tissues are collected at specific time points after the final dose.
-
Tumor lysates are prepared, and protein concentrations are determined.
-
Western blotting is performed to assess the phosphorylation status of PIM kinase substrates, such as BAD (Bcl-2-associated death promoter).[2]
Conclusion
While the existing preclinical data robustly supports the in vivo efficacy of an orally administered suspension of this compound, the absence of publicly available, direct comparative studies with other formulations highlights a gap in the optimization of its delivery. The alternative solubilization protocols presented herein offer viable starting points for further investigation. Researchers are encouraged to perform head-to-head in vivo studies to evaluate how different vehicles impact the solubility, bioavailability, and ultimate efficacy of this compound, thereby paving the way for improved therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Uzansertib Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Uzansertib phosphate, a potent pan-PIM kinase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the free base, Uzansertib, indicates that it is not classified as a hazardous substance. However, as a potent, biologically active compound, it is prudent to handle this compound with a high degree of caution.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization (e.g., when handling bulk powder). | To prevent inhalation of the compound. |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
Procedural Controls:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for the solid is typically -20°C for long-term stability.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, weighing paper).
-
-
Containment:
-
Solid Waste: Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, properly labeled, and leak-proof hazardous waste container.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and "this compound".
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Do not dispose of down the drain or in regular trash.[2]
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive pan-PIM kinase inhibitor, targeting all three isoforms: PIM1, PIM2, and PIM3.[3][4][5][6] PIM kinases are constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[][8][9] By inhibiting PIM kinases, this compound blocks the phosphorylation of downstream targets, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4]
Experimental Protocol: Western Blot for Downstream Target Phosphorylation
This protocol is a representative method to assess the activity of this compound on downstream PIM kinase targets.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of PIM kinase substrates such as BAD, p70S6K, S6, and 4E-BP1.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.
-
Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uzansertib | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 8. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
